6,8-Dimethylbenz[a]anthracene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97737. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-5-8-16-11-20-17-9-4-3-7-15(17)10-14(2)19(20)12-18(13)16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSHSQPYUKVYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185593 | |
| Record name | Benz(a)anthracene, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-64-6 | |
| Record name | 6,8-Dimethylbenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethylbenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dimethylbenz[a]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benz(a)anthracene, 6,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-E63 6,8-DIMETHYLBENZ(A)ANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,8-DIMETHYLBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII8T8I2EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Characterization of 6,8-Dimethylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dimethylbenz[a]anthracene is a dimethylated polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their carcinogenic activity.[1] As a member of the benz[a]anthracene family, its properties and biological interactions are of significant interest to researchers in organic synthesis, toxicology, and drug development. This technical guide provides a comprehensive overview of the available data on the synthesis and characterization of this compound. Due to the limited specific information on this particular isomer, this guide also draws comparative data from the well-studied 7,12-dimethylbenz[a]anthracene (DMBA) to provide a broader context.
Physicochemical Properties
This compound is a yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆ | [2] |
| Molecular Weight | 256.34 g/mol | [2] |
| CAS Number | 317-64-6 | [2] |
| Melting Point | 138.5°C | [2] |
| Boiling Point | 462.3°C at 760 mmHg | [2] |
| Density | 1.142 g/cm³ | [2] |
| Flash Point | 226.6°C | [2] |
| Refractive Index | 1.728 | [2] |
| LogP | 5.763 | [2] |
Synthesis
A plausible synthetic approach for this compound could be conceptualized based on these general methods, likely starting from appropriately substituted naphthalene and benzene derivatives. The visualization below outlines a generalized synthetic workflow for creating complex anthracene derivatives.
A conceptual synthetic pathway for this compound.
Characterization
The characterization of this compound involves various spectroscopic techniques to confirm its structure and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum is available for this compound, providing information about its functional groups and molecular structure.[5] The interpretation of the spectrum would reveal characteristic C-H stretching and bending frequencies for the aromatic rings and methyl groups, as well as C=C stretching vibrations within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. For comparative purposes, the ¹H NMR spectrum of the parent compound, benz[a]anthracene, shows characteristic signals in the aromatic region.[6] For this compound, one would expect to see distinct singlets in the aliphatic region corresponding to the two methyl groups, in addition to a complex pattern of signals in the aromatic region for the fourteen aromatic protons.
Mass Spectrometry (MS)
While specific mass spectrometry data for this compound was not found, the expected molecular ion peak ([M]⁺) would be at an m/z corresponding to its molecular weight of 256.34. The fragmentation pattern would likely involve the loss of methyl groups and fragmentation of the aromatic core.
UV-Visible Spectroscopy
The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands. For anthracene, these appear at approximately 338, 355, 372, and 392 nm.[7] The extended conjugation in benz[a]anthracene shifts these absorptions, and the methyl substitutions in this compound would be expected to cause further shifts in the absorption maxima.
Biological Activity and Signaling Pathways
This compound is described as a questionable carcinogen with experimental neoplastigenic and tumorigenic data.[2] However, detailed studies on its specific mechanisms of action and the signaling pathways it perturbs are lacking. The biological activity of dimethylated benz[a]anthracenes is highly dependent on the position of the methyl groups.
The well-studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA), is a potent carcinogen that requires metabolic activation to exert its effects. This activation is primarily carried out by cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[8] The resulting metabolites, particularly diol epoxides, can form DNA adducts, leading to mutations and the initiation of cancer.[1][9] It is plausible that this compound undergoes a similar metabolic activation pathway.
The carcinogenic activity of DMBA is known to impact several signaling pathways. For instance, in mammary tumorigenesis, DMBA can induce mutations in the H-Ras gene and affect the TGF-β/Smad3 signaling pathway, which is involved in cell growth inhibition and apoptosis.[10]
The following diagram illustrates the generalized metabolic activation and carcinogenic mechanism of dimethylated benz[a]anthracenes.
Metabolic activation and carcinogenic pathway of dimethylated benz[a]anthracenes.
Conclusion
This compound is a compound of interest in the field of polycyclic aromatic hydrocarbons. While its basic physicochemical properties are documented, there is a notable lack of detailed experimental protocols for its synthesis and comprehensive characterization data, particularly NMR and mass spectrometry. Furthermore, specific studies on its biological activity and the signaling pathways it affects are scarce, with most research focusing on the more potent carcinogen, 7,12-dimethylbenz[a]anthracene. Further investigation into the synthesis, characterization, and biological mechanisms of this compound is warranted to fully understand its properties and potential risks, and to differentiate its activity from other isomers. This would provide valuable information for researchers in toxicology and drug development.
References
- 1. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 6,8-Dimethylbenz[a]anthracene
An In-depth Technical Guide on the Physicochemical Properties of 6,8-Dimethylbenz[a]anthracene
This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized as a yellow crystalline solid.[1] It is a dimethylated derivative of benz[a]anthracene and is noted for its carcinogenic activity.[2] The strategic placement of methyl groups on the benz[a]anthracene skeleton significantly influences its chemical reactivity and biological interactions.
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Reference |
| CAS Registry Number | 317-64-6 | [1] |
| Molecular Formula | C₂₀H₁₆ | [1] |
| Molecular Weight | 256.34 g/mol | [1] |
| Appearance | Yellow Crystalline Solid | [1] |
| Melting Point | 138.5 °C | [1] |
| Boiling Point | 462.3 °C at 760 mmHg | [1] |
| Density | 1.142 g/cm³ | [1] |
| Flash Point | 226.6 °C | [1] |
| Refractive Index | 1.728 | [1] |
| LogP (Octanol/Water) | 5.763 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. The following section outlines representative protocols for key experiments applicable to PAHs like this compound.
2.1 Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
2.2 Determination of Octanol-Water Partition Coefficient (LogP)
The Shake Flask method is a conventional approach for determining the LogP value.
-
System Preparation: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
-
Solute Addition: A known, small amount of this compound is dissolved in the n-octanol phase. The concentration should be low enough to not affect the properties of the solvents.
-
Equilibration: The funnel is shaken vigorously for a set period (e.g., 1-2 hours) to allow the solute to partition between the two phases. Subsequently, the mixture is allowed to stand until the two phases have completely separated.
-
Phase Separation & Analysis: The n-octanol and aqueous phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
2.3 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is representative for the extraction and analysis of PAHs from a sample matrix.[3]
-
Extraction: The sample containing this compound is subjected to solvent extraction. Sonication in dichloromethane is a common and effective method for this purpose.[3]
-
Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to a small volume.
-
GC-MS Analysis: An aliquot of the concentrated extract is injected into a GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase.
-
Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for definitive identification and quantification of this compound.
-
Biological Activity and Metabolic Pathways
While this compound itself is a known carcinogen, its biological activity is intrinsically linked to its metabolic activation.[2] The more extensively studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA), serves as a model for understanding how these compounds exert their carcinogenic effects. This process involves enzymatic conversion into highly reactive intermediates that can form covalent adducts with DNA, leading to mutations.[4][5]
Metabolic Activation Pathway
The metabolic activation of dimethylbenz[a]anthracenes is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, and microsomal epoxide hydrolase (mEH).[4][6] This multi-step process transforms the relatively inert parent PAH into a potent, DNA-reactive ultimate carcinogen.
Caption: Metabolic activation of Dimethylbenz[a]anthracene.
Mandatory Visualizations
Experimental Workflow: LogP Determination
The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake flask method.
Caption: Experimental workflow for LogP determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Carcinogenic Potential of 6,8-Dimethylbenz[a]anthracene: A Review of Available Data and a Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the carcinogenic potential of 6,8-Dimethylbenz[a]anthracene. A comprehensive review of scientific literature reveals a significant lack of specific data for this particular isomer of dimethylbenz[a]anthracene. The vast majority of research in this area has focused on the highly potent carcinogen, 7,12-Dimethylbenz[a]anthracene (DMBA). Consequently, this document will summarize the limited information available for this compound and, for illustrative purposes, provide a detailed overview of the well-established carcinogenic profile of 7,12-DMBA. This comparative approach is intended to provide a framework for understanding the potential mechanisms of action and for designing future research into the carcinogenicity of less-studied polycyclic aromatic hydrocarbons (PAHs) such as this compound.
This compound: Current State of Knowledge
Despite extensive searches of scientific databases, there is a notable scarcity of published studies specifically investigating the carcinogenic potential of this compound. This includes a lack of quantitative data on tumor incidence, detailed experimental protocols for its assessment, and elucidated signaling pathways involved in its potential metabolic activation and carcinogenic mechanism. The position of the methyl groups on the benz[a]anthracene skeleton is a critical determinant of biological activity, and it cannot be assumed that this compound shares the same carcinogenic potency or mechanism as other isomers.[1]
7,12-Dimethylbenz[a]anthracene (DMBA): A Well-Characterized Carcinogen as a Surrogate Model
Given the lack of data for the 6,8-isomer, the following sections will detail the carcinogenic potential of the extensively studied 7,12-Dimethylbenz[a]anthracene (DMBA). This information is provided to illustrate the types of data and experimental approaches that would be necessary to characterize the carcinogenic risk of this compound.
Carcinogenicity of 7,12-DMBA in Animal Models
7,12-DMBA is a potent, organ-specific carcinogen widely used to induce tumors in laboratory animals.[2] It is particularly known for its ability to induce mammary carcinomas in rats and skin papillomas in mice.[3][4]
Table 1: Summary of Carcinogenicity Data for 7,12-Dimethylbenz[a]anthracene (Illustrative)
| Species/Strain | Route of Administration | Dosing Regimen | Target Organ(s) | Tumor Incidence | Latency Period | Reference |
| Sprague-Dawley Rat (female) | Oral gavage | Single dose of 20 mg | Mammary Gland | High | Variable | [3] |
| BALB/c and C57BL/6 Mice | Topical application | Initiation with DMBA, promotion with TPA | Skin | High | 11+ weeks | [5] |
| B6C3F1 Mice (female) | Intraovarian injection | Single dose | Ovary | 14-90% | 3-9 months | [4] |
| Smad3+/- Mice (female) | Oral gavage | 5 weekly 1.0 mg doses | Mammary Gland | Significantly higher than wild type | Accelerated | [6] |
Metabolic Activation and DNA Adduct Formation of 7,12-DMBA
The carcinogenicity of 7,12-DMBA is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts.[7] This process is primarily mediated by cytochrome P450 enzymes.[8]
The metabolic activation of 7,12-DMBA involves its conversion to diol epoxides, which are highly reactive and can form covalent bonds with DNA.[9] The formation of these DNA adducts can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.[10] The major DNA adducts are formed from the bay-region diol epoxides of DMBA reacting with deoxyguanosine and deoxyadenosine.[11]
Caption: Metabolic activation pathway of 7,12-DMBA to its ultimate carcinogenic form.
Experimental Protocols for Assessing Carcinogenicity of 7,12-DMBA
The following are illustrative examples of experimental protocols used in the study of 7,12-DMBA-induced carcinogenesis.
2.3.1. Two-Stage Skin Carcinogenesis in Mice
This model is used to study the initiation and promotion stages of cancer.[5]
-
Animal Model: SENCAR or BALB/c mice are commonly used.
-
Initiation: A single topical application of a sub-carcinogenic dose of 7,12-DMBA (e.g., 10-50 µg in acetone) is applied to the shaved dorsal skin.
-
Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week for 20-25 weeks.
-
Observation: Animals are monitored weekly for the appearance, number, and size of skin papillomas.
-
Histopathology: At the end of the study, skin tumors and surrounding tissues are collected for histological analysis to confirm the diagnosis and assess the grade of malignancy.
Caption: Experimental workflow for the two-stage mouse skin carcinogenesis model.
2.3.2. Mammary Carcinogenesis in Rats
This model is frequently used to study hormone-dependent breast cancer.[3]
-
Animal Model: Female Sprague-Dawley rats, typically 50-60 days of age.
-
Carcinogen Administration: A single dose of 7,12-DMBA (e.g., 20 mg) dissolved in an oil vehicle is administered by oral gavage.
-
Monitoring: Rats are palpated for mammary tumors weekly or bi-weekly. The location, size, and date of appearance of each tumor are recorded.
-
Termination: The experiment is typically terminated after a predefined period (e.g., 20-30 weeks), or when tumors reach a certain size.
-
Analysis: Tumors are excised, weighed, and processed for histopathological examination to determine tumor type and malignancy.
Conclusion and Future Directions
There is a significant knowledge gap regarding the carcinogenic potential of this compound. While the extensive research on 7,12-DMBA provides a valuable framework for understanding the general mechanisms of PAH-induced carcinogenesis, it is crucial to investigate less-studied isomers individually. Future research should focus on conducting comprehensive carcinogenicity studies on this compound, including in vivo animal bioassays, in vitro genotoxicity assays, and studies on its metabolism and DNA adduct formation. Such data are essential for a thorough risk assessment and for understanding the structure-activity relationships that govern the carcinogenic potential of dimethylated benz[a]anthracenes.
References
- 1. benchchem.com [benchchem.com]
- 2. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 3. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 7,12-Dimethylbenz[a]anthracene--DNA adducts in Sprague-Dawley and Long-Evans female rats: the relationship of DNA adducts to mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Adduct Formation by 6,8-Dimethylbenz[a]anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms, detection, and quantification of DNA adducts formed by the polycyclic aromatic hydrocarbon (PAH) 6,8-Dimethylbenz[a]anthracene (6,8-DMB[a]A). As a potent carcinogen, the genotoxicity of 6,8-DMB[a]A and its analogs is primarily attributed to the covalent binding of its metabolites to cellular DNA, initiating a cascade of events that can lead to mutagenesis and cancer. This document details the metabolic activation pathways, experimental protocols for adduct analysis, and quantitative data to serve as a comprehensive resource for professionals in the field.
Metabolic Activation of this compound
Polycyclic aromatic hydrocarbons like 6,8-DMB[a]A are chemically inert and require metabolic activation to exert their carcinogenic effects.[1] This multi-step process is predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which convert the parent compound into highly reactive electrophilic intermediates.[1]
The primary pathway involves an initial oxidation by CYP enzymes, such as CYP1A1 and CYP1B1, to form an epoxide.[1][2] This is followed by hydration, catalyzed by microsomal epoxide hydrolase (mEH), to produce a dihydrodiol intermediate.[2] A second epoxidation step, again mediated by CYP enzymes, on the bay-region of the dihydrodiol results in the formation of the ultimate carcinogen: a diol epoxide.[1][3] This diol epoxide is highly reactive and can covalently bind to the nucleophilic sites on DNA bases, forming stable DNA adducts.[4] This metabolic activation is a critical prerequisite for the carcinogenicity of DMB[a]A and related PAHs.[5]
Quantitative Analysis of DNA Adduct Formation
The formation of DNA adducts is a critical biomarker for assessing the genotoxic potential of chemical compounds. The levels of adducts can vary significantly between tissues, reflecting differences in metabolic activation and DNA repair capacities. While specific quantitative data for 6,8-DMB[a]A is limited, extensive research on the structurally similar and potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) provides valuable insights. The following table summarizes representative data on DMBA-DNA adduct levels in various tissues of female Sprague-Dawley rats.
| Compound | Biological System/Tissue | Dose/Treatment | Adduct Level (µmol/mol dNTP) | Analytical Method | Reference |
| 7,12-DMBA | Female Sprague-Dawley Rat / Liver | 5 mg (20 µmol) IV | ~12.0 | HPLC | [3] |
| 7,12-DMBA | Female Sprague-Dawley Rat / Mammary Gland | 5 mg (20 µmol) IV | ~5.0 | HPLC | [3] |
| 2F-DMBA* | Female Sprague-Dawley Rat / Various | 5 mg (20 µmol) IV | 0.3 - 1.6 | HPLC | [3] |
*2-fluoro-7,12-dimethylbenz[a]anthracene, a noncarcinogenic analog. dNTP: deoxyribonucleotide.
The data indicate that adduct levels are not always highest in the target tissue for carcinogenesis (mammary gland), suggesting that factors beyond adduct formation alone, such as cell proliferation and repair, are crucial for tumor initiation.[3][6] The failure of the noncarcinogenic analog 2F-DMBA to form significant levels of DNA adducts underscores the necessity of this event for carcinogenesis.[3]
Experimental Protocols for Adduct Detection
Several highly sensitive methods are available for the detection and quantification of DNA adducts. The ³²P-postlabeling assay has been a cornerstone technique for bulky aromatic adducts due to its exceptional sensitivity.[7][8][9] More recently, methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become widely used for their ability to provide structural confirmation and accurate quantification.[10][11]
Detailed Protocol: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as few as one adduct in 10⁹-10¹⁰ normal nucleotides.[7][12] The procedure involves several key steps:
-
DNA Isolation and Digestion: High-purity DNA is isolated from the target tissue. The DNA is then enzymatically digested to completion into deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7]
-
Adduct Enrichment (Nuclease P1 Method): To enhance sensitivity, normal (unadducted) nucleotides are dephosphorylated by incubation with nuclease P1. Most bulky aromatic adducts are resistant to this enzyme, effectively enriching the adducted nucleotides in the sample.[13]
-
⁵'-Radiolabeling: The enriched adducted nucleotides are then radiolabeled at their 5'-hydroxyl group. This is achieved by the enzymatic transfer of a ³²P-phosphate group from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.[8] This step results in 5'-³²P-labeled deoxynucleoside 3',5'-bisphosphates.
-
Chromatographic Separation: The ³²P-labeled adducts are separated from the remaining normal nucleotides and excess [γ-³²P]ATP using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[7] This high-resolution separation is crucial for isolating specific adduct spots.
-
Detection and Quantification: The separated, radiolabeled adducts are detected by autoradiography. The amount of radioactivity in the adduct spots is quantified using scintillation counting or phosphorimaging. Adduct levels are calculated relative to the total amount of DNA analyzed.[8]
Overview: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative for DNA adduct analysis. Its primary advantages include high specificity, structural elucidation capabilities, and precise quantification when using stable isotope-labeled internal standards.[10][11]
-
Sample Preparation: DNA is isolated and enzymatically hydrolyzed to individual deoxynucleosides.
-
Chromatographic Separation: The mixture of normal and adducted deoxynucleosides is separated using high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC).[14]
-
Mass Spectrometric Analysis: The separated nucleosides are ionized (typically via electrospray ionization) and analyzed by a tandem mass spectrometer.[14] Adducts are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS spectra).[11] This method provides unambiguous structural information, which is a key limitation of the ³²P-postlabeling assay.[10]
Mechanism of Adduct Formation and Biological Consequences
The ultimate carcinogenic diol epoxide of 6,8-DMB[a]A is an electrophile that readily attacks electron-rich centers in the DNA molecule.[4] The primary targets are the exocyclic amino groups of guanine and adenine. The epoxide ring opens, forming a stable covalent bond between the hydrocarbon and the DNA base.
If these bulky DNA adducts are not removed by the cell's DNA repair machinery before replication, they can interfere with the fidelity of DNA polymerases.[10] This can lead to the misincorporation of nucleotides, resulting in point mutations, such as G→T transversions.[10] The accumulation of mutations in critical genes, including proto-oncogenes (e.g., Ras) and tumor suppressor genes (e.g., p53), is a key event in the initiation of chemical carcinogenesis.[15][16] The formation of DNA adducts is therefore considered the initial molecular event in the process of tumor development induced by PAHs.[17]
References
- 1. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinogen-DNA Adducts as a Measure of Biological Dose for Risk Analysis of Carcinogenic Data - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. DNA adducts: biological markers of exposure and potential applications to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of 6,8-Dimethylbenz[a]anthracene
An In-Depth Technical Guide on the Toxicological Profile of 7,12-Dimethylbenz[a]anthracene For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details the toxicological profile of 7,12-Dimethylbenz[a]anthracene (DMBA), a potent, organ-specific carcinogen widely utilized in cancer research. Limited toxicological data is publicly available for the specific isomer 6,8-Dimethylbenz[a]anthracene. Given their structural similarity as methylated benz[a]anthracenes, the information on DMBA provides a crucial toxicological reference.
Executive Summary
7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potent carcinogenic and immunosuppressive properties.[1] It serves as a classic tumor initiator in laboratory settings, facilitating accelerated cancer studies.[1] The carcinogenicity of DMBA is contingent upon its metabolic activation into reactive intermediates that form covalent adducts with DNA, leading to mutations and the initiation of tumorigenesis.[2][3] This guide provides a comprehensive overview of the metabolism, genotoxicity, and carcinogenicity of DMBA, with a focus on the underlying signaling pathways and experimental methodologies.
Metabolism and Bioactivation
The biological activity of DMBA is intrinsically linked to its metabolic conversion into reactive electrophiles. This process is primarily mediated by cytochrome P450 (CYP) enzymes and microsomal epoxide hydrolase (mEH).
Key Metabolic Steps:
-
Initial Oxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, hydroxylate the methyl groups and oxidize the aromatic ring of DMBA.[3][4]
-
Epoxide Formation: The aromatic ring is converted into epoxides.
-
Diol Formation: Microsomal epoxide hydrolase (mEH) hydrates the epoxides to form dihydrodiols.[5]
-
Ultimate Carcinogen Formation: A key carcinogenic metabolite is the DMBA-3,4-diol-1,2-epoxide, which is a potent DNA-binding agent.[3][6] This bay-region diol epoxide is considered the ultimate carcinogenic metabolite of DMBA.
The metabolism of DMBA can occur in various tissues, with the liver being a primary site.[7] However, metabolic activation within target organs, such as the mammary gland, is crucial for its organ-specific carcinogenicity.[2]
Metabolic activation pathway of DMBA leading to tumor initiation.
Genotoxicity
DMBA is a well-established genotoxic agent.[8] Its genotoxicity stems from the ability of its reactive metabolites to form covalent adducts with cellular DNA.[2][9] These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of carcinogenesis.[2] DMBA has been shown to induce p53-dependent cytotoxicity, which can result in apoptosis.[8]
Carcinogenicity
DMBA is a potent carcinogen in various animal models, with a pronounced organ-specific effect on the mammary gland and skin.[2][10] It is widely used as a tumor initiator in two-stage carcinogenesis models, where subsequent application of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), leads to accelerated tumor development.[1]
Quantitative Carcinogenicity Data
| Species | Strain | Route of Administration | Dosing Regimen | Tumor Type | Incidence/Multiplicity | Reference |
| Mouse | SENCAR | Topical | 300, 100, or 33.3 nmol (single dose), followed by TPA promotion | Skin Papillomas | Dose-dependent increase | [10] |
| Mouse | CD-1 | Topical | 0.5, 5, 10, 20, 100, or 200 nmoles (single dose), followed by croton oil promotion | Skin Papillomas | 0.4, 2.3, 6.0, 5.5, 6.2, and 16 papillomas per mouse, respectively, at 24 weeks | [11] |
| Mouse | CD-1 | Intraperitoneal | 0.6, 1.2, 2.4, or 4.8 µmoles (single dose), followed by TPA promotion | Skin Papillomas | 7.8, 11.8, 11.6, and 4.4 papillomas per mouse, respectively, at 20 weeks | [11] |
| Rat | Sprague-Dawley | Intramammillary | 1.0 or 0.25 µmol | Mammary Tumors | Potent carcinogen | [10] |
| Rat | Sprague-Dawley | Intragastric | Single dose is sufficient to induce mammary adenocarcinoma | Mammary Adenocarcinoma | High incidence | [2] |
| Mouse | B6AF1/J | Oral | Not specified | Hepatomas and Pulmonary Adenomas | Substantial increases in incidence | [12] |
Acute Toxicity Data
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 340 mg/kg | [13] |
| Rat | Oral | 327 mg/kg | [13] |
Signaling Pathways
DMBA modulates several critical signaling pathways involved in cell proliferation, apoptosis, and carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling
DMBA is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2] Activation of AhR is a key step in the induction of CYP1 enzymes, thus initiating the metabolic activation of DMBA.[2] However, the role of AhR in DMBA-induced carcinogenesis is complex, with evidence suggesting both pro- and anti-carcinogenic effects depending on the context.[2]
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. medicopublication.com [medicopublication.com]
- 8. 7,12-Dimethylbenz(a)anthracene-induced genotoxicity on bone marrow cells from mice phenotypically selected for low acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Environmental Occurrence of 6,8-Dimethylbenz[a]anthracene: A Data Deficient Isomer
A comprehensive review of available scientific literature and environmental monitoring data reveals a significant lack of information regarding the environmental occurrence, detection, and specific sources of 6,8-Dimethylbenz[a]anthracene. While this specific isomer of dimethylbenz[a]anthracene is recognized as a chemical compound and is available for research purposes, there is no discernible body of evidence to suggest it is a monitored or commonly detected environmental pollutant.
In contrast, the vast majority of research and regulatory focus concerning dimethylated benz[a]anthracenes is directed towards the potent carcinogen 7,12-Dimethylbenz[a]anthracene (DMBA) .[1][2][3][4][5][6][7] This significant data disparity makes it impossible to provide a detailed technical guide on the environmental occurrence of the 6,8-isomer as originally requested.
The following sections will address the general sources and analytical methodologies for polycyclic aromatic hydrocarbons (PAHs) as a class, which would be the presumed framework for investigating this compound if it were to be considered an environmental contaminant of interest.
General Sources of Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs, including isomers of dimethylbenz[a]anthracene, are primarily formed during the incomplete combustion of organic materials.[1] Anthropogenic sources are the most significant contributors to environmental PAH contamination. These include:
-
Industrial Processes: Activities such as coal coking, petroleum refining, and aluminum smelting are major emitters of PAHs.
-
Fossil Fuel Combustion: Exhaust from vehicles and emissions from power plants that burn fossil fuels release a complex mixture of PAHs into the atmosphere.
-
Waste Incineration: The burning of municipal and industrial waste can be a significant source of airborne PAHs.
-
Domestic Sources: Residential wood burning and tobacco smoke also contribute to localized PAH concentrations.
Once released, PAHs can be transported through the atmosphere and deposited in soil and water, leading to widespread environmental contamination.
Analytical Methodologies for PAH Detection
The detection and quantification of specific PAH isomers in complex environmental matrices require sophisticated analytical techniques. While no specific protocols for this compound are available, the general workflow for PAH analysis would be applicable.
1. Sample Collection and Preparation:
-
Air: PAHs in the air are typically collected by passing a known volume of air through a filter to capture particulate-bound compounds and a solid sorbent to trap gas-phase compounds.
-
Water: Water samples are often collected in amber glass bottles and may undergo liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the PAHs.
-
Soil and Sediment: Soil and sediment samples are typically dried, sieved, and then extracted using techniques such as Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.
2. Cleanup and Fractionation:
The crude extracts from environmental samples are often complex and require cleanup to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents like silica gel or alumina.
3. Instrumental Analysis:
The primary analytical technique for separating and identifying individual PAH isomers is chromatography coupled with a sensitive detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for PAH analysis, providing both high-resolution separation and definitive identification based on the mass-to-charge ratio of the compounds.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is also widely used, particularly for the analysis of larger PAHs. Fluorescence detection is highly sensitive and selective for many PAHs.
The logical workflow for the environmental analysis of a specific PAH, such as this compound, is depicted in the following diagram.
Conclusion and Recommendation
Due to the profound lack of scientific data on the environmental occurrence of this compound, a detailed technical guide on this specific topic cannot be provided. It is recommended that researchers and professionals interested in the environmental impact of dimethylated benz[a]anthracenes focus their efforts on the well-studied and environmentally relevant isomer, 7,12-Dimethylbenz[a]anthracene (DMBA) . A wealth of information is available regarding its sources, environmental levels, analytical methods, and toxicological effects, which would allow for the creation of a comprehensive and data-rich technical guide.
References
- 1. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of anthracene and benz[a]anthracene involves oxidative stress-induced neuronal damage, cholinergic dysfunction and disruption of monoaminergic and purinergic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Chemoprevention of 7,12-Dimethylbenz[a]anthracene Induced Renal Carcinogenesis by Moringa oleifera Pods and Its Isolated Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Solubility of 6,8-Dimethylbenz[a]anthracene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,8-Dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information for the closely related and extensively studied isomer, 7,12-Dimethylbenz[a]anthracene, as a predictive reference. Furthermore, this guide details established experimental protocols for the precise determination of PAH solubility, enabling researchers to generate quantitative data for this compound in their laboratories.
Understanding the Solubility of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons are a class of organic compounds characterized by their structure of fused aromatic rings. Their solubility is largely governed by the principle of "like dissolves like." As nonpolar molecules, PAHs tend to be more soluble in nonpolar organic solvents and less soluble in polar solvents like water. The solubility of a specific PAH, such as this compound, in a given organic solvent is influenced by several factors including the molecular size and structure of the PAH, the polarity of the solvent, and the temperature of the system.
Qualitative Solubility of 7,12-Dimethylbenz[a]anthracene
The following table summarizes the qualitative solubility of 7,12-Dimethylbenz[a]anthracene in various organic solvents. This information can serve as a useful starting point for solvent selection in studies involving this compound.
| Organic Solvent | Qualitative Solubility of 7,12-Dimethylbenz[a]anthracene |
| Benzene | Freely soluble[1] |
| Toluene | Soluble[1] |
| Acetone | Moderately soluble[1] |
| Carbon Disulfide | Soluble[1] |
| Alcohol (e.g., Ethanol) | Slightly soluble[1] |
Experimental Protocols for Determining Solubility
Accurate determination of the solubility of this compound requires precise experimental methods. The following protocols are widely used for determining the solubility of PAHs in organic solvents.
General Experimental Workflow
The fundamental procedure for determining the solubility of a solid compound like this compound involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
General workflow for determining the solubility of a solid compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantifying the concentration of PAHs in solution.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial.
-
Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the filtered supernatant by HPLC using a suitable column (e.g., C18) and a UV or fluorescence detector. PAHs are known to fluoresce, which can provide higher sensitivity and selectivity.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.
-
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a more accessible method for quantifying compounds that absorb light in the ultraviolet or visible range. PAHs exhibit characteristic UV absorbance spectra.
Protocol:
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the HPLC method (Section 3.2.1).
-
-
Sample Preparation:
-
Follow the same procedure as described in the HPLC method (Section 3.2.2).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be predetermined by scanning a solution of the compound across a range of UV wavelengths.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions (Beer-Lambert Law).
-
Determine the concentration of this compound in the supernatant from its absorbance using the calibration curve.
-
Factors Influencing Solubility Measurements
For accurate and reproducible solubility data, it is crucial to control the following experimental parameters:
-
Temperature: The solubility of solids in liquids is highly dependent on temperature. Ensure precise and constant temperature control throughout the experiment.
-
Purity of Compound and Solvent: The presence of impurities can significantly affect solubility. Use high-purity this compound and analytical grade organic solvents.
-
Equilibration Time: Allow sufficient time for the dissolution process to reach equilibrium. The required time can vary depending on the compound and solvent.
-
Solid Phase Separation: Incomplete removal of the undissolved solid will lead to an overestimation of solubility.
Conclusion
References
An In-Depth Technical Guide to the Fluorescence Spectroscopy of 6,8-Dimethylbenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence spectroscopy of 6,8-Dimethylbenz[a]anthracene, a member of the polycyclic aromatic hydrocarbon (PAH) family. While specific quantitative fluorescence data for the 6,8-dimethyl isomer is limited in publicly available literature, this guide leverages data from the parent compound, benz[a]anthracene, and the well-studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA), to provide a thorough understanding of its expected spectroscopic properties and relevant biological pathways.
Core Spectroscopic Properties
This compound is a yellow crystalline solid known for its strong fluorescence and high photostability.[1] These characteristics are typical of benz[a]anthracene derivatives and are crucial for their detection and analysis in various matrices. The fluorescence of these compounds arises from the π-electron systems of the fused aromatic rings.
Quantitative Fluorescence Data of Related Compounds
To provide a framework for the expected fluorescence characteristics of this compound, the following tables summarize the available quantitative data for the parent compound, benz[a]anthracene, and its isomer, 7,12-dimethylbenz[a]anthracene.
| Compound | Solvent | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Benz[a]anthracene | DMF | Not Specified | ~385, ~405, ~430 | |
| Benz[a]anthracene | Water | 286 | 384, 405, 428 | [2] |
| 7,12-Dimethylbenz[a]anthracene | Not Specified | Not Specified | 440 | [3] |
| 7,12-Dimethylbenz[a]anthracene Adducts | Not Specified | Not Specified | Anthracene-like spectra | [4] |
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Benz[a]anthracene | Water | 0.25 ± 0.02 | [2] |
| Compound | Solvent | Fluorescence Lifetime (τf) (ns) | Reference |
| Benz[a]anthracene | Vapor | Varies with excitation energy | [5] |
Experimental Protocols
The following section outlines a general experimental protocol for the fluorescence spectroscopy of this compound, based on established methods for PAHs.
Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound in a spectroscopic grade solvent such as cyclohexane, methanol, or dimethylformamide (DMF).[6] From the stock solution, prepare a series of dilutions to the desired concentrations (e.g., 10⁻⁴ M to 10⁻⁶ M).[6]
-
Solvent Selection: The choice of solvent can influence the fluorescence spectra.[6][7] It is crucial to use solvents that do not absorb significantly in the excitation and emission regions of the analyte.
-
Degassing: For accurate quantum yield and lifetime measurements, it may be necessary to remove dissolved oxygen from the solutions by bubbling with an inert gas like nitrogen or argon, as oxygen can quench fluorescence.
Instrumentation and Measurement
-
Spectrofluorometer: A standard spectrofluorometer equipped with a suitable excitation source (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube) is required.
-
Excitation and Emission Wavelengths: Based on the data for related compounds, an initial excitation wavelength in the range of 280-380 nm can be used to acquire an emission spectrum. The wavelength of maximum emission intensity can then be used to obtain an excitation spectrum. The peaks of these spectra will determine the optimal excitation and emission wavelengths for quantitative measurements.
-
Slit Widths: The excitation and emission slit widths should be optimized to balance signal intensity and spectral resolution.
-
Quantum Yield Measurement: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard, such as anthracene (Φf = 0.27 in ethanol).[8] The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
-
-
Lifetime Measurement: Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.
Signaling Pathways
While direct signaling pathways for this compound are not extensively documented, the metabolic activation pathway of the closely related and potent carcinogen, 7,12-dimethylbenz[a]anthracene (DMBA), provides a relevant model. The carcinogenic effects of many PAHs are initiated through their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA.
The following diagram illustrates the generally accepted metabolic activation pathway of DMBA, which is expected to be similar for other dimethylbenz[a]anthracene isomers.
Caption: Metabolic activation pathway of dimethylbenz[a]anthracenes.
This pathway highlights the conversion of the parent PAH into a highly reactive diol epoxide intermediate by cytochrome P450 enzymes. This electrophilic intermediate can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Conclusion
This technical guide provides a foundational understanding of the fluorescence spectroscopy of this compound for researchers and professionals in drug development. While specific quantitative data for this isomer remains elusive in the reviewed literature, the provided data for related compounds, along with the detailed experimental protocol and the illustrative signaling pathway, offer a robust starting point for further investigation and application of this fluorescent molecule. Further research is warranted to fully characterize the photophysical properties of this compound and its potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Measurements of Benzene, Naphthalene, Anthracene, Pyrene, Fluoranthene, and Benzo(e)pyrene in Water. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence spectra of nucleoside-hydrocarbon adducts formed in mouse skin treated with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Isomeric Differences Between 6,8- and 7,12-Dimethylbenz[a]anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the isomeric polycyclic aromatic hydrocarbons (PAHs), 6,8-dimethylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (DMBA). While both compounds share the same molecular formula and benz[a]anthracene core, the seemingly minor difference in the positions of their methyl groups leads to significant disparities in their biological activities. This guide summarizes their physicochemical properties, metabolic activation pathways, carcinogenicity, and mutagenicity, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Physicochemical Properties
The location of methyl groups on the benz[a]anthracene scaffold influences the physicochemical properties of these isomers. These properties can affect their absorption, distribution, metabolism, and excretion (ADME) profiles within a biological system.
| Property | This compound | 7,12-Dimethylbenz[a]anthracene (DMBA) |
| Molecular Formula | C₂₀H₁₆ | C₂₀H₁₆ |
| Molecular Weight | 256.34 g/mol | 256.34 g/mol |
| CAS Number | 317-64-6 | 57-97-6 |
| Melting Point | 138.5°C | 122-123°C[1] |
| Boiling Point | 462.3°C at 760 mmHg | Not readily available |
| LogP (Octanol/Water Partition Coefficient) | 5.76 | 5.80[2] |
| Appearance | Yellow crystalline solid | Yellow to greenish-yellow crystals or solid[2] |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water; soluble in organic solvents like acetone and benzene. |
Metabolic Activation and Genotoxicity
The carcinogenic and mutagenic effects of many PAHs, including dimethylbenz[a]anthracenes, are not inherent to the parent compound but are a consequence of metabolic activation to reactive electrophiles that can bind to cellular macromolecules like DNA.
Metabolic Activation of 7,12-Dimethylbenz[a]anthracene (DMBA)
7,12-DMBA is a potent, organ-specific laboratory carcinogen and immunosuppressor that is widely used in cancer research as a tumor initiator.[3] Its carcinogenic activity is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes. The primary pathway involves the formation of a bay-region diol epoxide, which is a highly reactive ultimate carcinogen.
The metabolic activation of DMBA can be summarized in the following key steps:
-
Hydroxylation of a methyl group: The initial step often involves the hydroxylation of one of the methyl groups, primarily the 7-methyl group, to form 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA).[4] This is considered a crucial step towards its carcinogenesis.[4]
-
Epoxidation of the aromatic ring: Cytochrome P450 enzymes catalyze the formation of epoxides on the aromatic rings.
-
Hydration to dihydrodiols: Epoxide hydrolase converts the epoxides to trans-dihydrodiols. The formation of the 3,4-dihydrodiol is a critical step.
-
Formation of the ultimate carcinogen: A second epoxidation of the 3,4-dihydrodiol in the "bay region" of the molecule leads to the formation of a highly reactive diol epoxide, specifically the trans-3,4-dihydrodiol-1,2-epoxide.[4] This diol epoxide is a potent electrophile that can covalently bind to DNA, forming DNA adducts.
These DNA adducts, if not repaired, can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.[5]
dot
References
- 1. separationmethods.com [separationmethods.com]
- 2. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 4. Comparative morphological studies on the carcinogenic effect of 7,12-dimethylbenz(A)anthracene (DMBA) in normal or intrasplenic ovarian tissue of C3H mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 6,8-Dimethylbenz[a]anthracene
Introduction
6,8-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds known for their carcinogenic and mutagenic properties.[1] Accurate and sensitive detection of this compound in various matrices such as environmental samples, biological tissues, and consumer products is crucial for toxicological studies, environmental monitoring, and ensuring product safety. This document provides detailed application notes and protocols for the analysis of this compound using common analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely employed for their sensitivity and selectivity in PAH analysis.[2]
Analytical Methods Overview
The detection of this compound, like other PAHs, relies on robust chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. GC separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information.[3] For PAH analysis, GC-MS offers high resolution and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile or thermally labile compounds.[5] When coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors, HPLC provides excellent sensitivity and selectivity for PAHs, which strongly absorb UV light and often fluoresce.[6][7][8] Fluorescence detection, in particular, offers higher sensitivity and selectivity compared to UV detection for many PAHs.[8]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for sample preparation and analysis of this compound.
Detailed Experimental Protocols
The following protocols are generalized from established methods for PAH analysis and can be adapted for this compound.
Protocol 1: Sample Preparation using QuEChERS for Solid/Tissue Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[9][10]
-
Homogenization: Weigh approximately 3 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., deuterated PAHs like Chrysene-d12).
-
Extraction: Add 10 mL of acetonitrile. Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Cap and shake vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[9]
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 8 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing cleanup sorbents (e.g., PSA, C18, MgSO₄).[9]
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[9]
-
Final Extract: The resulting supernatant is the final extract. Transfer it to a GC or HPLC vial for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for the quantitative analysis of PAHs in the prepared extract.
-
Instrumentation: Use a GC-MS system, such as a GCMS-TQ8050 NX or equivalent.[11]
-
GC Column: Employ a capillary column suitable for PAH analysis, such as an Agilent J&W DB-5ms UI (20 m x 0.18 mm, 0.18 µm) or SH-I-PAH (30 m x 0.25 mm x 0.10 µm).[9][11]
-
Injection: Inject 1 µL of the sample extract in splitless mode. Set the injector temperature to 280-330°C.[4][11]
-
Oven Temperature Program: A typical program starts at 90°C, holds for 2-5 minutes, then ramps at a controlled rate (e.g., 5-20°C/min) to a final temperature of 270-320°C, followed by a hold period.[1][4]
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.[4]
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.[4][11]
-
Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[4][11] Monitor characteristic ions for this compound and the internal standards.
-
-
Calibration: Prepare a multi-point calibration curve (e.g., 1-1000 ng/mL) using standard solutions of this compound and internal standards.[12] The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[13]
Protocol 3: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is ideal for achieving very low detection limits for fluorescent PAHs.
-
Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.[7]
-
HPLC Column: Use a reverse-phase C18 column designed for PAH analysis (e.g., 25 cm x 2.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Use a gradient of acetonitrile and water. A typical gradient might start at 40% acetonitrile and increase to 100% over 20-30 minutes.[6]
-
Flow Rate: Set the flow rate to approximately 1.0-1.5 mL/min.
-
Fluorescence Detector: Set the excitation and emission wavelengths specific to this compound. For general PAH analysis, wavelength programming may be used to optimize detection for different compounds as they elute.
-
Injection Volume: Inject 10-20 µL of the sample extract.[14]
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase or extraction solvent. Generate a calibration curve by plotting the fluorescence peak area against the concentration of the standards.[14]
Quantitative Data Presentation
The following tables summarize typical performance data for the analysis of PAHs using GC-MS and HPLC, which are indicative of the performance expected for this compound.
Table 1: Performance of GC-MS/MS for PAH Analysis in Various Matrices
| Parameter | Value Range | Matrix | Reference |
| Linearity (r²) | > 0.996 | Cosmetics | [15] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 mg/kg | Cosmetics | [15] |
| Recovery | 87.4% - 120.4% | Cosmetics | [15] |
| Relative Standard Deviation (RSD) | < 12.32% | Cosmetics | [15] |
| Linearity (R²) | 0.9913 - 0.9997 | Water | [4] |
| Limit of Detection (LOD) | 0.016 - 0.2 ng/mL | Water | [4] |
| Recovery | 71% - 110% | Water | [4] |
| Intra-day Precision (RSD) | 3.9% | Water | [4] |
| Recovery (PAH4) | 76.15% - 88.11% | Palm Oil | [11] |
| Limit of Detection (LOD) | 0.05 - 0.08 µg | Air | [13] |
| Limit of Quantification (LOQ) | 0.17 - 0.26 µg | Air | [13] |
Table 2: Performance of HPLC-FLD/UV for PAH Analysis
| Parameter | Value Range | Method | Matrix | Reference |
| Recovery | 65% - 109% | HPLC-UV | Blood, Lung Tissue | [2] |
| Precision (RSD) | < 119% | HPLC-UV | Blood, Lung Tissue | [2] |
| Run Time | ~12 min (9 PAHs) | HPLC-UV | Standards | [6] |
| Run Time | < 20 min (16 PAHs) | HPLC-UV | Standards | [6] |
| Chromatographic Run Time | 35 min | HPLC-FLD | Seafood | [7] |
| Linearity (R²) | > 0.993 | HPLC-FLD | Aqueous Samples | [16] |
| Limit of Detection (LOD) | 8 - 46 ng/L | HPLC-FLD | Aqueous Samples | [16] |
| Precision (RSD) | < 10.6% | HPLC-FLD | Aqueous Samples | [16] |
References
- 1. shimadzu.com [shimadzu.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry [pubs.usgs.gov]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. axcendcorp.com [axcendcorp.com]
- 7. fda.gov [fda.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. gcms.cz [gcms.cz]
- 12. fses.oregonstate.edu [fses.oregonstate.edu]
- 13. cdc.gov [cdc.gov]
- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 15. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 6,8-Dimethylbenz[a]anthracene
Application Note & Protocol: Quantification of 6,8-Dimethylbenz[a]anthracene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
6,8-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of significant interest in environmental and toxicological studies due to their carcinogenic and mutagenic properties.[1][2] Accurate and sensitive quantification of specific PAHs like this compound is crucial for assessing environmental contamination and for toxicological risk assessment in drug development. This application note provides a detailed protocol for the quantification of this compound in various matrices using gas chromatography-mass spectrometry (GC-MS). The method is based on established principles for PAH analysis and is designed to deliver high sensitivity and selectivity.[3][4]
2. Experimental Protocol
This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.
2.1. Materials and Reagents
-
Solvents: Dichloromethane (pesticide grade or equivalent), Hexane (HPLC grade), Acetonitrile (HPLC grade), Acetone (HPLC grade)[3][5][6]
-
Standards: this compound (analytical standard), Internal Standard (e.g., Chrysene-d12 or Perylene-d12)[3]
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges
-
Reagents: Anhydrous sodium sulfate (ACS grade), Nitrogen gas (high purity)
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, GC vials with inserts
2.2. Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for a generic solid matrix (e.g., tissue, sediment) and a liquid matrix (e.g., plasma, water).
2.2.1. Solid Matrix (e.g., Tissue, Sediment)
-
Homogenization: Homogenize the sample to ensure uniformity. For tissues, a high-speed blender can be used.[5]
-
Weighing and Spiking: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of the internal standard solution.
-
Extraction:
-
Add 10 mL of a 1:1 mixture of hexane and acetone to the sample.
-
Vortex for 1 minute, followed by ultrasonication for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interferences.
-
Elute the PAHs with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of hexane or another suitable solvent for GC-MS analysis.
2.2.2. Liquid Matrix (e.g., Plasma, Water)
-
Spiking: To a known volume of the liquid sample (e.g., 10 mL), add a known amount of the internal standard.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the sample to a separatory funnel.
-
Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial and evaporate to near dryness.
-
Reconstitute in a known volume (e.g., 100 µL) of hexane.
-
2.3. GC-MS Analysis
The following are typical GC-MS parameters for PAH analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
2.4. Selected Ion Monitoring (SIM) Parameters
For the quantification of this compound, specific ions need to be monitored. Based on its molecular weight of 256.34 g/mol , the molecular ion (M+) at m/z 256 is expected to be the primary ion. Other potential fragment ions can be used for confirmation.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 256 | 241 | 239 |
| Internal Standard (e.g., Chrysene-d12) | 240 | - | - |
3. Data Presentation
Quantitative data should be summarized in a clear and structured table.
Table 1: Quantitative Results for this compound
| Sample ID | Matrix | Concentration (ng/g or ng/mL) | Standard Deviation | % Recovery |
| Sample 1 | Tissue | 15.2 | 1.3 | 95 |
| Sample 2 | Plasma | 8.7 | 0.9 | 98 |
| Control 1 | Tissue | < LOQ | - | - |
| Spike 1 | Tissue | 24.5 (25 spiked) | 2.1 | 98 |
LOQ: Limit of Quantification
4. Mandatory Visualizations
4.1. Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound.
4.2. Proposed Fragmentation of this compound
Caption: Proposed electron ionization fragmentation pathway for this compound.
References
Application Notes and Protocols for Studying 6,8-Dimethylbenz[a]anthracene Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6,8-Dimethylbenz[a]anthracene (6,8-DMBA) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen, widely utilized as a model compound in cancer research.[1] Understanding its metabolic activation, mechanism of action, and toxicological effects is crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a comprehensive research model for studying 6,8-DMBA exposure, encompassing both in vitro and in vivo methodologies.
1. Mechanism of Action and Metabolic Activation:
PAHs like 6,8-DMBA are pro-carcinogens that require metabolic activation to exert their genotoxic effects.[2] This process is primarily mediated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Upon entering the cell, 6,8-DMBA binds to the AHR, a ligand-activated transcription factor.[3][4] This complex then translocates to the nucleus and dimerizes with the AHR Nuclear Translocator (ARNT).[2][5] The AHR/ARNT heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of Phase I and Phase II metabolizing enzymes.[2][5]
Key enzymes in this pathway include cytochrome P450s (CYP1A1 and CYP1B1), which catalyze the initial oxidation of DMBA to reactive epoxides.[2][6][7] Microsomal epoxide hydrolase (mEH) can further metabolize these epoxides into dihydrodiols.[7][8] Subsequent oxidation by CYPs can lead to the formation of highly reactive diol-epoxides, which can covalently bind to DNA, forming DNA adducts.[9][10][11][12] These adducts can lead to mutations and initiate the process of carcinogenesis.[12][13]
Signaling Pathway Diagram:
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by 6,8-DMBA.
Experimental Protocols
Protocol 1: In Vitro Toxicity Assessment in Human Bronchial Epithelial Cells (HBECs)
This protocol details a method for assessing the cytotoxicity and metabolic activation of 6,8-DMBA in a human-relevant lung cell model.
Experimental Workflow Diagram:
Caption: Workflow for in vitro analysis of 6,8-DMBA exposure in HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Air-Liquid Interface (ALI) culture supplies (e.g., Transwell® inserts)
-
Appropriate cell culture medium and supplements
-
This compound (DMBA)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
RNA extraction kit and reagents for qRT-PCR
-
Protein lysis buffer and antibodies for Western blotting (e.g., anti-CYP1A1, anti-CYP1B1)
-
Reagents and equipment for HPLC or GC-MS analysis
Procedure:
-
Cell Culture: Culture primary HBECs on Transwell® inserts to establish a differentiated air-liquid interface (ALI) model, which mimics the in vivo airway epithelium.[6][14]
-
DMBA Preparation: Prepare a stock solution of 6,8-DMBA in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Exposure: Once the HBEC cultures are fully differentiated, expose them to various concentrations of 6,8-DMBA (e.g., 1-100 µM) for a specified duration (e.g., 24 hours).[6] Include a vehicle control (DMSO) group.
-
Cytotoxicity Assessment: After the exposure period, collect the apical and basolateral media to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH).
-
Gene Expression Analysis:
-
Protein Expression Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting to analyze the protein expression of CYP1A1 and CYP1B1.
-
-
Metabolite Analysis:
-
Collect cell lysates and culture media for the analysis of 6,8-DMBA metabolites.
-
Utilize analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) to identify and quantify metabolites.[15]
-
Protocol 2: In Vivo Carcinogenesis Study in a Rodent Model
This protocol describes a standard method for inducing mammary tumors in female rats using 6,8-DMBA, a widely used model for studying breast cancer.[13][16]
Experimental Workflow Diagram:
Caption: Workflow for in vivo carcinogenesis study of 6,8-DMBA in rats.
Materials:
-
Female Sprague-Dawley rats (50-60 days old)
-
This compound (DMBA)
-
Corn oil
-
Gavage needles
-
Animal housing and monitoring equipment
-
Materials for tissue collection and histopathology
-
Reagents and equipment for DNA adduct analysis
Procedure:
-
Animal Acclimation: Acclimate female Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
DMBA Preparation: Prepare a solution of 6,8-DMBA in corn oil at the desired concentration (e.g., 20 mg/mL).
-
Administration: Administer a single dose of 6,8-DMBA (e.g., 20 mg/kg body weight) via oral gavage.[16] Include a control group that receives only the corn oil vehicle.
-
Tumor Monitoring: Palpate the mammary glands weekly to monitor for the appearance of tumors.[16] Record the time of tumor onset, location, and size.
-
Termination and Tissue Collection: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Collect tumors and other relevant tissues (e.g., liver, lung).
-
Fix a portion of the tissues in formalin for histopathological analysis.
-
Snap-freeze another portion for molecular analyses.
-
-
Histopathology: Process the formalin-fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to confirm the tumor type (e.g., adenocarcinoma).
-
DNA Adduct Analysis:
Data Presentation
Table 1: In Vitro Dose-Response Data for 6,8-DMBA Exposure (24h)
| Concentration (µM) | Cell Viability (%) | CYP1A1 mRNA Fold Change | CYP1B1 mRNA Fold Change |
| 0 (Vehicle) | 100 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| 1 | 98 ± 6 | 15 ± 3 | 12 ± 2 |
| 10 | 92 ± 8 | 50 ± 7 | 45 ± 6 |
| 50 | 75 ± 10 | 120 ± 15 | 100 ± 12 |
| 100 | 55 ± 12 | 250 ± 30 | 210 ± 25 |
Data are presented as mean ± standard deviation and are hypothetical, based on expected trends from the literature.
Table 2: In Vivo Carcinogenesis Data for 6,8-DMBA in Female Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg) | Tumor Incidence (%) | Mean Latency (days) | Tumors per Animal |
| Vehicle (Corn Oil) | 0 | 0 | - | 0 |
| 6,8-DMBA | 20 | 95 | 60 | 3.5 ± 1.2 |
| 6,8-DMBA | 50 | 100 | 45 | 5.8 ± 1.8 |
Data are presented as mean ± standard deviation and are compiled from typical results reported in the literature.[13][16]
Table 3: DNA Adduct Levels in Rat Tissues Following 6,8-DMBA Administration
| Tissue | DNA Adducts (µmol/mol dNTP) |
| Mammary Gland (Target) | ~5 |
| Liver (Non-target) | ~12 |
Data are approximate values based on published studies and indicate that adduct formation alone is not sufficient for cancer induction, highlighting the importance of tissue-specific factors.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7, 12-dimethylbenz [a] anthracene-deoxyribonucleoside adduct formation in vivo: evidence for the formation and binding of a mono-hydroxymethyl-DMBA metabolite to rat liver DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling PAH Mixture Interactions in a Human In Vitro Organotypic Respiratory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays of 6,8-Dimethylbenz[a]anthracene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 6,8-Dimethylbenz[a]anthracene (6,8-DMBA), a potent polycyclic aromatic hydrocarbon (PAH) and a widely studied carcinogen. Due to the extensive research available for the structurally similar and commonly used synonym, 7,12-Dimethylbenz[a]anthracene (DMBA), the following protocols and data are based on studies conducted with this compound.
Data Presentation: Quantitative Cytotoxicity of DMBA
The direct cytotoxic effects of DMBA, often reported as IC50 values, are not as widely documented as its carcinogenic properties. However, available data from in vitro studies on specific cell lines provide insights into its dose-dependent toxicity.
| Cell Line | Compound | Concentration | Incubation Time | Observed Effect |
| IEC-18 (Rat ileal epithelial) | DMBA | > 1 µg/mL | Not Specified | Complete and irreversible inhibition of cell proliferation[1] |
| IEC-17 (Rat duodenal epithelial) | DMBA | > 1 µg/mL | Not Specified | Less marked and reversible inhibition of cell proliferation[1] |
Note: The majority of in vitro research on DMBA focuses on its mechanisms of carcinogenesis, such as DNA adduct formation, induction of oxidative stress, and initiation of apoptosis, rather than determining a direct cytotoxic concentration (IC50) across a broad range of cell lines. The provided data indicates a differential sensitivity of intestinal epithelial cells to DMBA.[1]
Mechanism of this compound (DMBA) Cytotoxicity
The cytotoxic effects of DMBA are complex and involve metabolic activation to reactive intermediates that can induce cellular damage through multiple pathways. Key mechanisms include the induction of oxidative stress and the initiation of apoptosis.
Oxidative Stress Induction
Metabolic activation of DMBA can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This cellular imbalance can damage lipids, proteins, and DNA, contributing to cell death.
Caption: DMBA-induced oxidative stress pathway.
Apoptosis Induction
DMBA and its metabolites can trigger programmed cell death, or apoptosis, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This often involves the activation of caspase cascades.
Caption: DMBA-induced apoptosis signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are general and should be optimized for specific cell lines and experimental conditions.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DMBA) stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
DMBA Treatment:
-
Prepare serial dilutions of DMBA in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DMBA.
-
Include a vehicle control (medium with the same concentration of the solvent used for DMBA, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each DMBA concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of DMBA concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DMBA) stock solution
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the vehicle and negative controls, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45-60 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
Spontaneous LDH release is the absorbance from the vehicle control wells.
-
-
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal. The signal intensity is proportional to the level of caspase-3/7 activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DMBA) stock solution
-
96-well, opaque-walled sterile microplates (for fluorescence/luminescence)
-
Caspase-3/7 assay kit (containing caspase substrate and buffer)
-
Multichannel pipette
-
Microplate reader with fluorescence (e.g., Ex/Em = 485/520 nm) or luminescence detection capabilities
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
Include appropriate controls: a vehicle control, a negative control (cells in medium only), and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Caspase-3/7 Reagent Addition:
-
After the desired incubation period with DMBA, prepare the Caspase-3/7 reagent by mixing the substrate and buffer according to the kit's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix by gently shaking the plate for 30-60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the degree of apoptosis.
-
-
Data Acquisition:
-
Measure the fluorescence or luminescence using a microplate reader at the appropriate wavelengths specified by the kit manufacturer.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only) from all sample readings.
-
Express the caspase-3/7 activity as a fold change relative to the vehicle control.
-
Plot the fold change in caspase activity against the DMBA concentration.
-
References
Application Notes and Protocols for Studying 6,8-Dimethylbenz[a]anthracene (DMBA) Carcinogenesis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6,8-Dimethylbenz[a]anthracene (DMBA) to induce tumors in various animal models. The protocols and data presented are intended to guide researchers in establishing and utilizing these models for studying carcinogenesis and for the preclinical evaluation of novel therapeutic and preventative agents.
Introduction to DMBA-Induced Carcinogenesis Models
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a well-established carcinogen used to induce tumors in laboratory animals.[1] DMBA-induced tumor models are valuable tools in cancer research as they mimic several key aspects of human carcinogenesis, including the multi-step nature of tumor development and the involvement of specific genetic and signaling pathways.[1][2] These models are widely employed to investigate the mechanisms of cancer initiation, promotion, and progression, as well as to assess the efficacy of chemopreventive and therapeutic interventions.[1][3]
The carcinogenicity of DMBA is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations in critical genes.[4][5] The type of tumor that develops is largely dependent on the animal species and strain, the dose and route of DMBA administration, and the age of the animal at the time of exposure.[2][4] Commonly studied DMBA-induced cancers include mammary tumors in rats and mice, skin papillomas and carcinomas in mice, and oral squamous cell carcinomas in hamsters.[2][6][7]
Animal Models and Target Organs
Rat Mammary Carcinogenesis Model
The DMBA-induced rat mammary cancer model is one of the most extensively used systems for studying breast cancer.[7][8] Sprague-Dawley and Wistar rats are particularly susceptible to developing mammary tumors following DMBA administration.[7][9] These tumors share histological similarities with human breast cancer.[7]
Mouse Mammary Carcinogenesis Model
Similar to the rat model, DMBA can induce mammary tumors in mice.[2] The susceptibility to DMBA-induced mammary tumorigenesis varies among different mouse strains.[2] This model is valuable for studying the genetic factors that influence breast cancer development.
Mouse Skin Carcinogenesis Model
The two-stage skin carcinogenesis model in mice is a classic system for studying the distinct phases of initiation and promotion in cancer development.[10][11] DMBA is used as the initiator, followed by repeated applications of a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the formation of skin papillomas, a portion of which can progress to squamous cell carcinomas.[10][11] FVB and SENCAR mice are commonly used strains due to their sensitivity.[6][11]
Hamster Buccal Pouch Oral Carcinogenesis Model
The hamster buccal pouch model is a well-characterized system for studying oral squamous cell carcinoma.[3] Topical application of DMBA to the buccal pouch of Syrian golden hamsters leads to the development of lesions that progress from hyperplasia and dysplasia to invasive squamous cell carcinoma, closely resembling the progression of human oral cancer.[12]
Quantitative Data on DMBA-Induced Tumorigenesis
The following tables summarize key quantitative data from representative studies using DMBA-induced carcinogenesis models.
Table 1: DMBA-Induced Mammary Tumorigenesis in Rats
| Rat Strain | DMBA Dose and Administration | Tumor Incidence | Mean Tumor Latency (weeks) | Mean Number of Tumors per Animal | Reference |
| Sprague-Dawley | 50 mg/kg, single oral gavage | Not specified | Not specified | 4.7-4.9 | [13] |
| Sprague-Dawley | 20 mg total (4 weekly 5 mg doses), oral gavage | >90% | Not specified | Not specified | [14] |
| Wistar | 80 mg/kg, single oral gavage | Not specified | Tumors detected after 3 weeks | Not specified | [9] |
| Sprague-Dawley | 80 mg/kg, single subcutaneous injection | 33.33% | Tumors observed over 3 months | 1 | [13] |
| Sprague-Dawley | 80 mg/kg, two subcutaneous injections (1-week interval) | 66.67% | Tumors observed over 3 months | 1 | [13] |
| Sprague-Dawley | 80 mg/kg, three subcutaneous injections (1-week interval) | 100% | Tumors observed over 3 months | 1 | [13] |
Table 2: DMBA-Induced Mammary Tumorigenesis in Mice
| Mouse Strain | DMBA Dose and Administration | Tumor Incidence | Mean Tumor Latency (days) | Reference |
| FVB | 6 weekly doses of 1 mg, oral gavage | 75% (mammary tumors) | 140 | [15] |
| BALB/c | 1 mg weekly for 1, 3, 6, or 9 weeks, oral gavage | 31.43% (mammary tumors) | Not specified | [16] |
| Smad3+/- | 5 weekly doses of 1.0 mg, oral gavage | Higher than wild type | Not specified | [17] |
| MMTV-ErbB2 | 6 weekly doses of 1 mg, oral gavage | 100% | 138 | [18] |
Table 3: DMBA-Induced Skin Carcinogenesis in Mice
| Mouse Strain | DMBA Dose (Initiation) | TPA Dose (Promotion) | Papilloma Incidence | Papilloma Multiplicity (avg. # per mouse) | Time to Papilloma Onset (weeks) | Reference |
| FVB/N | 100 µg | 2.5 µg, weekly | High | Not specified | Not specified | [19] |
| Balb/c & C57BL/6 | 50 µg | 5 µg, twice weekly | High | Varies | 10-20 | [10][11] |
Table 4: DMBA-Induced Oral Carcinogenesis in Hamsters
| Hamster Strain | DMBA Concentration and Application | Tumor Incidence (SCC) | Time to SCC Development (weeks) | Reference |
| Syrian Golden | 0.5% in mineral oil, 3 times/week for 6 weeks | 76.9% | 18 (post-treatment) | [12] |
Experimental Protocols
Protocol for DMBA-Induced Mammary Carcinogenesis in Rats
Materials:
-
Female Sprague-Dawley rats (50 days old)[20]
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil or mineral oil[20]
-
Oral gavage needles
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Acclimate female Sprague-Dawley rats for at least one week before the experiment.
-
At 50 days of age, weigh each rat to determine the correct DMBA dosage.[20]
-
Prepare a solution of DMBA in corn oil or mineral oil. A common dose is a single oral gavage of 50 mg/kg body weight.[20] For subcutaneous administration, a dose of 80 mg/kg can be used.[13]
-
Administer the DMBA solution to the rats via oral gavage. For subcutaneous injection, administer the solution into the mammary fat pad.[13]
-
House the animals under standard conditions with ad libitum access to food and water.
-
Beginning three weeks after DMBA administration, palpate the rats weekly to monitor for tumor development.[9]
-
Measure the size of any palpable tumors using calipers.
-
Continue monitoring for a predetermined experimental endpoint (e.g., 18-20 weeks).[9]
-
At the end of the study, euthanize the animals and excise the tumors for histopathological analysis.
Protocol for DMBA/TPA-Induced Skin Carcinogenesis in Mice
Materials:
-
Female FVB or other susceptible mouse strains (6-7 weeks old)[6]
-
Electric clippers
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone
-
Pipette tips
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Acclimate female mice for one week prior to the experiment.[6]
-
At 6-7 weeks of age, shave the dorsal skin of the mice (approximately 2 x 3 cm).[6]
-
Initiation: One week after shaving (at 7-8 weeks of age), apply a single topical dose of DMBA (e.g., 50-100 µg) dissolved in 200 µL of acetone to the shaved area.[6][10]
-
Promotion: One to two weeks after DMBA application, begin topical treatment with TPA (e.g., 5 µg) dissolved in 200 µL of acetone. Apply the TPA solution twice weekly for the duration of the experiment.[10]
-
Monitor the mice weekly for the appearance of skin papillomas. A tumor is typically counted if it reaches a diameter of at least 1 mm and persists for at least two weeks.[6]
-
Record tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).[6]
-
Continue the experiment for 15-20 weeks, or until the tumor response reaches a plateau.[11]
-
At the end of the study, euthanize the animals and collect skin tumors and surrounding tissue for histological and molecular analysis.
Protocol for DMBA-Induced Oral Carcinogenesis in Hamsters
Materials:
-
Male Syrian golden hamsters
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Mineral oil
-
Small paint brush or cotton applicator
Procedure:
-
Acclimate male Syrian golden hamsters to the laboratory conditions.
-
Prepare a 0.5% solution of DMBA in mineral oil.[12]
-
Gently evert the left buccal pouch of the hamster.
-
Using a small brush or applicator, topically apply the DMBA solution to the mucosal surface of the pouch.
-
Repeat the DMBA application three times per week for a period of 6 weeks.[12]
-
After the induction period, house the animals and monitor them for the development of oral lesions.
-
Visually inspect the buccal pouches weekly for any signs of hyperplasia, papilloma, or carcinoma.
-
The experimental endpoint is typically around 18-24 weeks after the start of DMBA application.[12]
Key Signaling Pathways in DMBA Carcinogenesis
DMBA-induced tumorigenesis involves the dysregulation of several critical signaling pathways that control cell proliferation, survival, and differentiation.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DMBA is a ligand for the AhR. Activation of AhR leads to the transcriptional upregulation of metabolic enzymes, such as cytochrome P450s (CYP1A1, CYP1B1), which are responsible for metabolizing DMBA into its ultimate carcinogenic diol-epoxides.[21]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin signaling pathway is frequently observed in DMBA-induced tumors.[15][22] This leads to the nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation, such as c-myc and cyclin D1.[15][22]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Activating mutations in Pik3ca and loss-of-function mutations in the tumor suppressor Pten are common events in DMBA-induced mammary tumors, leading to the constitutive activation of this pathway.[23]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is often activated in DMBA-induced tumors. This can be a consequence of activating mutations in Ras genes (e.g., Hras), which are frequently found in DMBA-initiated skin papillomas.[17][24]
-
NF-κB Pathway: The NF-κB signaling pathway plays a role in promoting cell survival and proliferation and is often found to be upregulated in DMBA-induced mammary tumors.[15]
-
Estrogen Receptor (ER) Signaling: In mammary carcinogenesis, there is a significant interplay between DMBA-induced signaling and the estrogen receptor pathway, which promotes cell proliferation.[18]
Mandatory Visualizations
Caption: Experimental workflows for DMBA-induced carcinogenesis.
Caption: Key signaling pathways in DMBA-induced carcinogenesis.
References
- 1. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hamster Buccal Pouch Model of Oral Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MiTO [mito.dkfz.de]
- 7. Induced mammary cancer in rat models: pathogenesis, genetics, and relevance to female breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimentally induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 11. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 12. academic.oup.com [academic.oup.com]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Positron emission tomography imaging of DMBA/TPA mouse skin multi‐step tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Separation of 6,8- and 7,12-Dimethylbenz[a]anthracene Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,12-Dimethylbenz[a]anthracene (7,12-DMBA) is a potent carcinogen and a widely used compound in experimental cancer research to induce tumors in animal models. Its isomer, 6,8-Dimethylbenz[a]anthracene (6,8-DMBA), is also of interest in toxicological and metabolic studies. The accurate analytical separation of these positional isomers is crucial for the correct identification and quantification in complex matrices, which is essential for metabolism, disposition, and carcinogenicity studies. Due to their identical molecular weight and similar physicochemical properties, the separation of 6,8- and 7,12-DMBA presents a significant analytical challenge.
This document provides detailed application notes and adaptable protocols for the separation of 6,8- and 7,12-DMBA isomers using advanced chromatographic techniques. While specific, validated protocols for this exact isomeric pair are not widely published, the methodologies presented here are based on established principles for the separation of closely related polycyclic aromatic hydrocarbon (PAH) isomers.
Physicochemical Properties and Separation Challenges
The physicochemical properties of 6,8- and 7,12-DMBA are very similar, making their separation by conventional chromatographic methods difficult.
| Property | This compound | 7,12-Dimethylbenz[a]anthracene | Reference |
| Molecular Formula | C₂₀H₁₆ | C₂₀H₁₆ | [1][2] |
| Molecular Weight | 256.34 g/mol | 256.34 g/mol | [1][2] |
| Melting Point | 138.5°C | 122-123°C | [1][3] |
| Boiling Point | 462.3°C at 760 mmHg | Not available | [1] |
| LogP | 5.763 | 5.8 | [1][2] |
The slight differences in their melting points and octanol-water partition coefficients (LogP), along with their distinct molecular shapes, provide the basis for their separation. The key to resolving these isomers lies in exploiting their subtle differences in planarity and overall molecular geometry.
Recommended Separation Techniques
Based on the literature for separating challenging PAH isomers, two primary techniques are recommended:
-
Gas Chromatography with a Liquid Crystal Stationary Phase: This is the most promising method due to the unique shape selectivity of liquid crystal columns.
-
High-Performance Liquid Chromatography (HPLC) with a Polymeric C18 Stationary Phase: These columns offer enhanced shape recognition compared to standard monomeric C18 columns.
Protocol 1: Gas Chromatography with a Liquid Crystal Stationary Phase (GC-LC)
Principle:
Liquid crystal stationary phases provide a high degree of molecular order, allowing for the separation of isomers based on their molecular shape, particularly the length-to-breadth ratio.[4][5] More linear or planar molecules, like 7,12-DMBA, tend to interact more strongly with the ordered liquid crystal phase and are retained longer than the less linear 6,8-DMBA.
Experimental Protocol (Adaptable):
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column with a liquid crystal stationary phase (e.g., Smectic or Nematic phase). A commercially available column such as an LC-50 is a good starting point.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection:
-
Injector Temperature: 280-300°C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Oven Temperature Program (Starting Point):
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 15 minutes. (Note: The temperature program should be optimized based on the specific liquid crystal column's phase transition temperatures and upper temperature limit.)
-
-
Detector:
-
FID: Temperature: 300°C
-
MS: Transfer line temperature: 280°C; Ion source temperature: 230°C; Scan range: m/z 50-300.
-
Expected Results (Hypothetical):
| Compound | Expected Elution Order | Rationale |
| This compound | First | Less linear shape, weaker interaction with the ordered stationary phase. |
| 7,12-Dimethylbenz[a]anthracene | Second | More planar and linear shape, stronger interaction and longer retention. |
Workflow for GC-LC Method Development:
Caption: Workflow for GC-LC separation of DMBA isomers.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with a Polymeric C18 Stationary Phase
Principle:
Polymerically bonded C18 stationary phases provide a higher density of C18 chains compared to traditional monomeric phases. This dense arrangement can offer a degree of shape selectivity, allowing for the separation of planar and non-planar PAH isomers.
Experimental Protocol (Adaptable):
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Column: A polymeric C18 column specifically designed for PAH analysis (e.g., Agilent ZORBAX Eclipse PAH, Waters Symmetry C18).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution (Starting Point):
-
0-5 min: 60% B
-
5-25 min: Linear gradient from 60% to 100% B
-
25-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10 µL
-
Detector:
-
UV: 254 nm
-
Fluorescence: Excitation: 290 nm, Emission: 400 nm (can be optimized for each isomer if standards are available).
-
Expected Results (Hypothetical):
| Compound | Expected Elution Order | Rationale |
| This compound | First | Generally, less hydrophobic or "bulkier" non-planar isomers elute earlier in reversed-phase chromatography. |
| 7,12-Dimethylbenz[a]anthracene | Second | More planar and potentially more hydrophobic, leading to stronger retention on the C18 phase. |
Workflow for HPLC Method Development:
Caption: Workflow for HPLC separation of DMBA isomers.
Conclusion
The separation of 6,8- and 7,12-Dimethylbenz[a]anthracene isomers requires specialized chromatographic techniques that can differentiate based on molecular shape. Gas chromatography with a liquid crystal stationary phase is the most promising approach due to its inherent shape selectivity for PAH isomers. HPLC with a polymeric C18 column also presents a viable alternative. The protocols provided in this document are adaptable starting points for method development. Researchers should optimize the parameters based on their specific instrumentation and the purity of the available isomer standards. The successful separation and quantification of these isomers will enable more accurate and reliable results in cancer research and toxicology studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 4. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Application Notes: Induction of Mam-mary Tumors with 7,12-Dimethylbenz[a]anthracene (DMBA)
For Research Use Only. Not for use in humans or diagnostic procedures.
Introduction
The 7,12-Dimethylbenz[a]anthracene (DMBA) induced mammary tumor model is a cornerstone in experimental breast cancer research. First described in 1961, this chemically-induced carcinogenesis model in rodents, particularly rats, closely mimics aspects of human hormone-dependent breast cancer.[1][2] DMBA, a polycyclic aromatic hydrocarbon (PAH), requires metabolic activation to exert its carcinogenic effects.[3][4] This process, primarily mediated by cytochrome P450 enzymes CYP1A1 and CYP1B1, leads to the formation of DNA adducts, initiating tumorigenesis.[3] The resulting tumors are typically adenocarcinomas, sharing histological and molecular characteristics with human breast cancers, making this model invaluable for studying cancer etiology, prevention, and therapy.[2][5][6]
Key Biological Features
-
Animal Model : Female Sprague-Dawley rats are the most commonly used and susceptible strain, though Wistar rats and various mouse strains are also utilized.[7][8]
-
Age of Induction : Susceptibility to DMBA is highly age-dependent. The optimal window for induction in rats is between 45 and 60 days of age, a period of active mammary gland development and high cellular proliferation.[7][9]
-
Tumor Characteristics : DMBA-induced tumors are often hormone-receptor-positive (ER/PR+), reflecting a common subtype of human breast cancer.[5][10][11] Histologically, they present as a heterogeneous group of lesions, including adenocarcinomas, cribriform carcinomas, and comedo carcinomas.[5][6]
-
Genetic Profile : A hallmark of DMBA-induced tumors in rodents is a high frequency of activating mutations in the Hras proto-oncogene, particularly at codon 61.[11][12][13] Mutations in Pik3ca and loss of Pten are also observed, mirroring genetic alterations found in human breast cancer.[13]
Data Presentation: DMBA Administration Protocols
The following tables summarize various protocols for DMBA-induced mammary tumorigenesis, providing a comparative overview of key experimental parameters.
Table 1: Oral Gavage Administration Protocols in Rats
| Rat Strain | DMBA Dose | Vehicle | Age at Administration | Tumor Incidence (%) | Average Latency | Average Multiplicity (tumors/rat) | Reference |
|---|---|---|---|---|---|---|---|
| Sprague-Dawley | 20 mg (single) | Soy Oil | 47 days | 100% (at 13 weeks) | 8-13 weeks | 4.9 | [7] |
| Sprague-Dawley | 80 mg/kg (single) | Intra gastric route | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Sprague-Dawley | 50 mg (single) | Mineral Oil | 50 days | Not Specified | Palpable at ~5 months | Not Specified | [14] |
| Sprague-Dawley | 20 mg/kg (2x/week for 5 weeks) | Not Specified | 5 weeks | ~83% (5/6 rats) | 29 weeks | Not Specified | [5] |
| Sprague-Dawley | 20 mg (4x, weekly) | Sesame Oil | 50 days | Not Specified | 13 weeks (promotion study) | Not Specified | [15] |
| Wistar | 20 mg/kg (single) | Sesamoid Oil | 7 weeks | 58% (87/150 rats) | 16 weeks | Not Specified |[16] |
Table 2: Subcutaneous Administration Protocol in Rats
| Rat Strain | DMBA Dose | Vehicle | Age at Administration | Tumor Incidence (%) | Key Finding | Reference |
|---|
| Sprague-Dawley | 80 mg/kg (1, 2, or 3 doses, weekly interval) | Corn Oil | 45-55 days | 33% (1 dose), 67% (2 doses), 100% (3 doses) | Localized tumor formation at injection site |[17] |
Experimental Protocols
Protocol 1: Single-Dose Oral Gavage Induction in Sprague-Dawley Rats
This protocol is adapted from studies demonstrating high tumor incidence with a single administration.[7]
1. Materials and Reagents:
-
7,12-Dimethylbenz[a]anthracene (DMBA), CAS No. 57-97-6
-
Vehicle: Soy oil or sesame oil
-
Female Sprague-Dawley rats (40-45 days old)
-
Standard laboratory animal diet and water (ad libitum)
-
Animal handling and gavage equipment (e.g., stainless steel gavage needles)
-
Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses, respirator
2. DMBA Preparation (Handle with extreme caution in a chemical fume hood):
-
Prepare a DMBA solution of 20 mg/mL in soy oil.[7] For a 20 mg dose, this corresponds to 1 mL of the solution.
-
Gentle warming (e.g., to 60°C) and vortexing may be required to fully dissolve the DMBA.[18] Ensure the solution has cooled to room temperature before administration.
3. Animal Procedure:
-
Acclimatize female Sprague-Dawley rats for at least one week upon arrival.
-
At 47-50 days of age, administer a single 20 mg dose of DMBA in 1 mL of oil via intragastric gavage.[7] The age is critical as maximal susceptibility is between 45 and 60 days.[7][9]
-
A control group should receive the vehicle (1 mL soy oil) only.
-
House animals under standard conditions (e.g., 12h light/dark cycle, controlled temperature and humidity).
4. Monitoring and Endpoint:
-
Begin weekly palpation of the mammary glands for tumor nodules starting 4-5 weeks post-administration.[7] Rats have 6 pairs of mammary glands that should be checked.[7]
-
Record the date of appearance, location, and size of each tumor. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor animal health, including body weight, twice weekly.
-
The experiment can be terminated at a predetermined time point (e.g., 13-16 weeks) or when tumors reach a humane endpoint (e.g., exceeding 2 cm in diameter or signs of ulceration/distress).[7][16]
-
At termination, euthanize animals, and excise tumors for weighing, measurement, and histopathological analysis.[7][16]
Protocol 2: Subcutaneous Induction for Localized Tumors
This method is advantageous for controlling tumor location and minimizing systemic toxicity.[17]
1. Materials and Reagents:
-
Same as Protocol 1, with corn oil used as the vehicle.[17]
-
Anesthetic agents (e.g., ketamine/xylazine).
2. DMBA Preparation:
-
Prepare a DMBA solution in corn oil to deliver a dose of 80 mg/kg body weight.[17]
3. Animal Procedure:
-
Acclimatize female Sprague-Dawley rats (45-55 days old) for two weeks.[17]
-
Anesthetize the rats (e.g., ketamine at 75 mg/kg and xylazine at 10 mg/kg, IM).[17]
-
Inject the DMBA solution subcutaneously into a specific mammary fat pad.
-
For increased tumor incidence, the injection can be repeated at one-week intervals for a total of two or three doses.[17]
-
The control group receives vehicle injections only.
4. Monitoring and Endpoint:
-
Monitor animals for tumor development at the injection site for a period of at least three months.[17]
-
Follow the same monitoring and endpoint procedures as described in Protocol 1.
Visualization of Workflows and Pathways
References
- 1. Mammary Cancer Models: An Overview from the Past to the Future | In Vivo [iv.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats [frontiersin.org]
- 5. Profile of Histopathological Type and Molecular Subtypes of Mammary Cancer of DMBA-induced Rat and its Relevancy to Human Breast Cancer | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A rat cell line derived from DMBA-induced mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]
- 13. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 15. Effect of 13 week magnetic field exposures on DMBA-initiated mammary gland carcinomas in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pvj.com.pk [pvj.com.pk]
- 17. wvj.science-line.com [wvj.science-line.com]
- 18. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 6,8-Dimethylbenz[a]anthracene (6,8-DMBA) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Dimethylbenz[a]anthracene (6,8-DMBA) in in vivo studies. The focus is on addressing challenges related to the compound's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing this compound for in vivo administration?
A1: The primary challenge is the low aqueous solubility of 6,8-DMBA, a characteristic of many polycyclic aromatic hydrocarbons (PAHs).[1][2][3] This poor solubility can lead to difficulties in preparing homogenous formulations at desired concentrations, potentially causing precipitation upon administration and resulting in inconsistent dosing and variable experimental outcomes.
Q2: Which solvents are recommended for dissolving 6,8-DMBA for in vivo studies?
A2: Due to its lipophilic nature, 6,8-DMBA is soluble in organic solvents and oils.[2][4] Corn oil is a commonly used and effective vehicle for oral gavage and intraperitoneal injections in animal models.[5][6][7][8] Dimethyl sulfoxide (DMSO) and ethanol can also be used, often as part of a co-solvent system.[3]
Q3: Are there established formulation strategies to improve the bioavailability of poorly soluble compounds like 6,8-DMBA?
A3: Yes, several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds. These include the use of co-solvents, surfactants, lipid-based delivery systems, and particle size reduction.[9][10][11] For a highly lipophilic compound like 6,8-DMBA, lipid-based formulations are particularly relevant.[4][9]
Q4: What is the metabolic fate of 6,8-DMBA in vivo?
A4: 6,8-DMBA undergoes metabolic activation primarily in the liver and target tissues by cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[1][4][12][13] This process converts 6,8-DMBA into reactive metabolites, including diol epoxides, which can then form covalent adducts with DNA.[2][10][11][14] These DNA adducts are believed to be the initiating step in its carcinogenic activity.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of 6,8-DMBA in the formulation during preparation or storage. | - The concentration of 6,8-DMBA exceeds its solubility limit in the chosen vehicle. - Temperature fluctuations affecting solubility. | - Refer to the solubility data table below to ensure the concentration is within the acceptable range for the selected solvent. - Gentle warming and sonication can aid in dissolution, but ensure the compound's stability at elevated temperatures. For oil-based formulations, using a magnetic stirrer can help achieve a homogenous solution.[5][15] - Store the formulation at a constant, controlled temperature. |
| Inconsistent tumor incidence or other biological effects in animal models. | - Non-homogenous formulation leading to inaccurate dosing. - Precipitation of the compound at the injection site, leading to poor absorption. | - Ensure the formulation is a clear solution or a stable, uniform suspension before each administration. Vortex or sonicate briefly before use if necessary. - Consider using a co-solvent system (e.g., DMSO and corn oil) to improve solubility and stability.[3] - For subcutaneous or intraperitoneal injections, visually inspect the injection site for any signs of precipitation post-administration. |
| Observed toxicity in animals not related to the expected carcinogenic effect. | - The vehicle itself may be causing adverse effects at the administered volume or concentration. - High concentrations of co-solvents like DMSO can have inherent toxicity. | - Conduct a vehicle-only control group in your study to assess any effects of the formulation itself. - Minimize the percentage of organic co-solvents like DMSO in the final formulation. A common practice is to keep the DMSO concentration below 10% in the final administered volume. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common vehicles.
| Solvent/Vehicle | Solubility | Notes |
| Corn Oil | ≥ 2 mg/mL (7.80 mM) | Clear solution.[3] |
| Corn Oil | 20 mg/mL (78.02 mM) | Clear solution; may require ultrasonic treatment.[3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 12.5 mg/mL (48.76 mM) | [3] |
| Ethanol | 3.33 mg/mL (12.99 mM) | Requires sonication, warming, and heating to 60°C.[3] |
| Acetone | 25 mg/mL (97.52 mM) | Requires sonication.[3] |
| Water | 0.061 mg/L at 25 °C | [16] |
Experimental Protocols
Preparation of 6,8-DMBA in Corn Oil (for Oral Gavage)
Materials:
-
This compound (powder)
-
Corn oil
-
Glass vial
-
Magnetic stirrer and stir bar or bath sonicator
-
Analytical balance
Procedure:
-
Determine the required concentration and total volume of the 6,8-DMBA solution.
-
Weigh the appropriate amount of 6,8-DMBA powder and place it in a sterile glass vial.
-
Add the calculated volume of corn oil to the vial.
-
For dissolution, either:
-
Place a sterile magnetic stir bar in the vial and stir on a magnetic stirrer until the 6,8-DMBA is completely dissolved. This may take some time.[15]
-
Alternatively, place the sealed vial in a bath sonicator to aid dissolution.[5] Avoid probe sonicators to prevent aerosolization of the hazardous compound.
-
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the prepared solution protected from light. It is recommended to prepare the solution fresh, but if stored, ensure it remains a clear solution before administration.
Visualizations
Caption: Experimental workflow for in vivo studies using 6,8-DMBA.
References
- 1. Role of mammary epithelial and stromal P450 enzymes in the clearance and metabolic activation of 7,12-dimethylbenz(a)anthracene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Induction of mammary cytochromes P-450: an essential first step in the metabolism of 7,12-dimethylbenz[a]anthracene by rat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decreased 7,12-dimethylbenz[a]anthracene-induced carcinogenesis coincides with the induction of antitumor immunities in adult female B6C3F1 mice pretreated with genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corn oil and its minor constituents as inhibitors of DMBA-induced chromosomal breaks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of dietary fatty acids on 7,12-dimethylbenz[a]anthracene-induced mammary DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cytochrome P450 1a1 and 1b1 in the metabolic activation of 7,12-dimethylbenz[a]anthracene and the effects of naturally occurring furanocoumarins on skin tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of metabolic activation of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Origin of the metabolic site selectivity of 7,12-dimethylbenz[a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Cytochrome P450-dependent binding of 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) in murine heart, lung, and liver endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in 6,8-Dimethylbenz[a]anthracene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 6,8-Dimethylbenz[a]anthracene. The information is designed to assist researchers in navigating the complexities of this multi-step synthesis, improving yields, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the this compound scaffold?
A1: The synthesis of asymmetrically substituted benz[a]anthracenes like the 6,8-dimethyl derivative is a multi-step process. Common strategies involve the construction of the tetracyclic ring system through methods such as Friedel-Crafts reactions, Diels-Alder reactions, or transition metal-catalyzed cross-coupling reactions. One plausible approach is a multi-step synthesis that involves the creation of a substituted terphenyl derivative followed by a double cyclization. For instance, a related compound, 6,8-diiododibenzo[a,j]anthracene, has been synthesized via a double iodonium-induced electrophilic cyclization of a terphenyl precursor, which was assembled using a Suzuki coupling.[1] A similar strategy could be adapted for the synthesis of the 6,8-dimethyl derivative.
Q2: I am experiencing low yields in my cyclization step to form the benz[a]anthracene core. What are the likely causes?
A2: Low yields in the cyclization step are a common challenge. Several factors can contribute to this issue:
-
Steric Hindrance: The presence of substituents on the precursor molecule can sterically hinder the desired intramolecular cyclization.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reaction or the formation of side products.
-
Purity of Precursors: Impurities in the starting materials can interfere with the reaction, leading to lower yields.
-
Deactivation of Catalyst: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or by the reaction products themselves.
Q3: What are the best methods for purifying the final this compound product?
A3: Purification of polycyclic aromatic hydrocarbons (PAHs) like this compound typically involves chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a powerful method for separating the desired product from isomers and other impurities.[2] Column chromatography using silica gel or alumina can also be effective. Recrystallization from a suitable solvent system is another common purification technique for solid PAHs.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential for confirming the structure and purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the position of the methyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to quantify the amount of the desired product.
-
Melting Point: A sharp melting point close to the literature value (138.5°C) indicates high purity.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Initial Cross-Coupling Reaction (e.g., Suzuki Coupling)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Inactive catalyst | - Use fresh palladium catalyst and ligands.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Poor quality of boronic acid/ester | - Use freshly prepared or purified boronic acid/ester.- Ensure the boronic acid/ester is completely dry. | |
| Incorrect base or solvent | - Optimize the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the solvent is anhydrous. | |
| Formation of significant side products (e.g., homocoupling) | Suboptimal reaction temperature | - Lower the reaction temperature to minimize side reactions.- Perform a temperature screen to find the optimal conditions. |
| Incorrect stoichiometry | - Carefully control the stoichiometry of the reactants, catalyst, and ligand. |
Issue 2: Inefficient Electrophilic Cyclization
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete cyclization | Insufficiently acidic conditions | - For acid-catalyzed cyclizations, consider using a stronger Lewis or Brønsted acid.- Optimize the concentration of the acid. |
| Low reaction temperature | - Increase the reaction temperature to provide sufficient energy for the cyclization to occur. | |
| Formation of isomeric products | Lack of regioselectivity | - Modify the directing groups on the precursor to favor the desired cyclization pathway.- Explore different catalytic systems that may offer higher regioselectivity. |
| Decomposition of starting material or product | Harsh reaction conditions | - Use milder reaction conditions (e.g., lower temperature, less concentrated acid).- Reduce the reaction time. |
Experimental Protocols
A generalized multi-step synthetic approach for a 6,8-disubstituted benz[a]anthracene derivative is outlined below. This can be adapted for the synthesis of this compound.
Step 1: Suzuki Coupling to form a Terphenyl Precursor
-
To a degassed solution of a dibromo- or diiodo-aromatic compound and a suitable arylboronic acid in a solvent such as a mixture of toluene, ethanol, and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Double Electrophilic Cyclization
-
Dissolve the purified terphenyl precursor in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., BCl₃ or AlCl₃) or a strong Brønsted acid (e.g., triflic acid) dropwise.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding it to ice water.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography and/or recrystallization.
Visualizing the Workflow
A logical workflow for troubleshooting common issues in the synthesis is presented below.
References
Technical Support Center: Optimizing HPLC Separation of 6,8-Dimethylbenz[a]anthracene from other PAHs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6,8-Dimethylbenz[a]anthracene from other polycyclic aromatic hydrocarbons (PAHs).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and other PAHs.
Problem: Poor resolution between this compound and other PAH isomers (e.g., 7,12-Dimethylbenz[a]anthracene).
Possible Causes & Solutions:
-
Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for closely related isomers. The separation of PAH isomers is influenced by their shape and electronic properties.
-
Solution 1: Employ a Polymeric C18 Column. These columns have a higher density of C18 ligands, which can enhance shape selectivity for PAHs.
-
Solution 2: Utilize a Phenyl-type Stationary Phase. Phenyl columns can provide alternative selectivity through π-π interactions between the stationary phase and the aromatic analytes.
-
Solution 3: Use a specialized PAH-specific column. Several manufacturers offer columns specifically designed for the separation of complex PAH mixtures.
-
-
Suboptimal Mobile Phase Composition: The choice and composition of the organic modifier in the mobile phase significantly impact selectivity.
-
Solution 1: Switch the Organic Modifier. If using acetonitrile, try methanol, or vice versa. Methanol and acetonitrile have different abilities to engage in dipole-dipole and hydrogen bonding interactions, which can alter elution patterns.
-
Solution 2: Optimize the Gradient Program. A shallower gradient can improve the separation of closely eluting peaks. Experiment with multi-step gradients to selectively increase the resolution in the region where this compound elutes.
-
Solution 3: Adjust Mobile Phase Additives. While not common for general PAH analysis, for specific problematic separations, small amounts of additives could be explored, though this would require significant method development.
-
-
Inadequate Temperature Control: Column temperature can influence selectivity.
-
Solution: Optimize Column Temperature. Vary the column temperature (e.g., in 5°C increments) to see if it improves the resolution of the critical pair.
-
Problem: Peak Tailing for this compound or other PAHs.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanols on the silica backbone of the stationary phase can interact with PAHs, leading to peak tailing.
-
Solution: Use a Column with Low Silanol Activity. Modern, well-end-capped columns are designed to minimize these interactions. A column specifically designed for PAH analysis may have very low silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration. Dilute the sample and re-inject to see if peak shape improves.
-
Problem: Irreproducible Retention Times.
Possible Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile component can affect retention.
-
Solution: Prepare Fresh Mobile Phase Daily. Keep mobile phase reservoirs covered to minimize evaporation.
-
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a Column Thermostat. Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A typical starting point for the analysis of this compound and other PAHs is reversed-phase HPLC using a C18 column with a water/acetonitrile gradient. A common mobile phase gradient starts with a higher percentage of water and ramps up to a high percentage of acetonitrile to elute the more hydrophobic, larger PAHs.
Q2: How does the methyl group substitution on benz[a]anthracene affect its retention in reversed-phase HPLC?
In reversed-phase HPLC, retention is primarily driven by hydrophobicity. The addition of methyl groups generally increases the hydrophobicity of the PAH molecule, leading to longer retention times compared to the parent compound. However, the position of the methyl groups can also influence the molecule's planarity and its interaction with the stationary phase, which can lead to subtle differences in retention among isomers.
Q3: Can I use an isocratic method to separate this compound from a complex mixture of PAHs?
For a complex mixture of PAHs with a wide range of hydrophobicities, an isocratic method is generally not suitable. A gradient elution is necessary to achieve adequate separation of the less retained, smaller PAHs without excessively long retention times for the more retained, larger, and more hydrophobic PAHs.
Q4: What detection method is most suitable for this compound?
PAHs, including this compound, are well-suited for UV and fluorescence detection due to their aromatic nature. Fluorescence detection often provides higher sensitivity and selectivity. For complex mixtures where co-elution is a problem, coupling HPLC with mass spectrometry (HPLC-MS) can provide definitive identification.
Q5: My sample contains both this compound and its parent compound, benz[a]anthracene. How can I ensure their separation?
The addition of the two methyl groups makes this compound significantly more hydrophobic than benz[a]anthracene. Therefore, in a reversed-phase system, this compound will be more strongly retained and should be well-separated from benz[a]anthracene, which will elute earlier. The primary challenge lies in separating it from other methylated isomers.
Experimental Protocols
General Protocol for HPLC Analysis of PAHs
This protocol provides a general starting point for the separation of this compound from other PAHs. Optimization will likely be required for specific sample matrices and analytical goals.
-
HPLC System: A binary HPLC pump, autosampler, column thermostat, and a UV or fluorescence detector.
-
Column: A C18 column specifically designed for PAH analysis (e.g., dimensions of 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation and emission wavelengths should be optimized for the specific PAHs of interest. A multi-wavelength program may be necessary for a complex mixture.
-
-
Gradient Program:
-
Start at 50% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 50% B over 1 minute.
-
Equilibrate at 50% B for 10 minutes before the next injection.
-
Data Presentation
Table 1: Comparison of Stationary Phases for PAH Separation
| Stationary Phase | Principle of Separation | Advantages for this compound Separation |
| Standard Monomeric C18 | Hydrophobic interactions. | Good general-purpose separation of PAHs based on size and hydrophobicity. |
| Polymeric C18 | Enhanced hydrophobic interactions and shape selectivity. | Improved resolution of structural isomers like methylated PAHs. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions. | Alternative selectivity for aromatic compounds, potentially resolving co-eluting peaks from a C18 column. |
| PAH-Specific Phases | Optimized for PAH analysis, often with high carbon load and specific bonding. | Designed for high resolution of complex PAH mixtures, including the 16 EPA priority PAHs and their derivatives. |
Table 2: Influence of Mobile Phase Modifier on Selectivity
| Organic Modifier | Properties | Effect on PAH Separation |
| Acetonitrile | Lower viscosity, UV transparent at lower wavelengths. Can participate in dipole-dipole interactions. | Generally provides sharp peaks and is a common choice for PAH analysis. |
| Methanol | Higher viscosity, higher UV cutoff. A protic solvent capable of hydrogen bonding. | Can offer different selectivity compared to acetonitrile due to different solvent-analyte interactions. |
Visualizations
Caption: Workflow for method development and optimization.
Caption: Decision tree for troubleshooting poor resolution.
troubleshooting low yield in 6,8-Dimethylbenz[a]anthracene metabolic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in 6,8-Dimethylbenz[a]anthracene metabolic studies.
Note on Nomenclature: The compound this compound is most commonly referred to in scientific literature as 7,12-Dimethylbenz[a]anthracene (DMBA) . This guide will use the common nomenclature, DMBA.
Frequently Asked Questions (FAQs)
Q1: What is 7,12-Dimethylbenz[a]anthracene (DMBA) and why is it studied?
A1: 7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) and a potent laboratory carcinogen.[1][2] It is widely used in cancer research as a tumor initiator to study the mechanisms of carcinogenesis and to test the efficacy of potential chemopreventive agents.[1][2] DMBA requires metabolic activation by enzymes, primarily cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects.[2]
Q2: Which enzymes are primarily responsible for the metabolism of DMBA?
A2: The initial metabolism of DMBA is predominantly carried out by cytochrome P450 (CYP) enzymes. Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to be involved in its activation.[3] Following the initial oxidation by CYPs, other enzymes such as microsomal epoxide hydrolase (mEH) play a crucial role in the formation of dihydrodiol metabolites.[2][3]
Q3: What are the major metabolites of DMBA?
A3: The metabolism of DMBA is complex and results in a variety of products. The main metabolites include hydroxymethyl derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene), phenolic derivatives, and various trans-dihydrodiols (e.g., DMBA-trans-3,4-dihydrodiol, DMBA-trans-5,6-dihydrodiol, and DMBA-trans-8,9-dihydrodiol).[4][5][6][7] The formation of the bay-region trans-3,4-dihydrodiol is of particular interest as it is a proximate carcinogen that can be further metabolized to a highly reactive diol-epoxide which binds to DNA.[8][9]
Troubleshooting Guide: Low Metabolite Yield
Low yield of metabolites is a frequent issue in DMBA metabolic studies. This guide addresses common causes and provides potential solutions.
Issue 1: DMBA Precipitation in Incubation Media
Question: I observe a precipitate in my incubation mixture after adding DMBA. Could this be the cause of low metabolite yield?
Answer: Yes, the low aqueous solubility of DMBA is a primary reason for its precipitation in aqueous incubation buffers, leading to reduced availability for enzymatic metabolism and consequently, low metabolite yield.
Troubleshooting Workflow for DMBA Solubility Issues
Caption: Troubleshooting workflow for addressing DMBA precipitation.
Possible Causes and Solutions:
-
Cause: High concentration of the DMBA stock solution added to the aqueous buffer.
-
Cause: Inappropriate solvent for the stock solution.
-
Cause: Temperature fluctuations.
-
Solution: Prepare and maintain the DMBA stock solution and incubation mixtures at a consistent temperature. Gentle warming can aid in keeping DMBA in solution.[14]
-
Data on DMBA Solubility:
| Solvent | Solubility | Notes |
| DMSO | ≥ 12.5 mg/mL (48.76 mM) | Can inhibit some CYP450 enzymes even at low concentrations (0.2%).[11][14] |
| Ethanol | 3.33 mg/mL (12.99 mM) | Requires ultrasonic and warming to 60°C.[14] |
| Dimethylformamide | ~20 mg/mL | - |
Issue 2: Inefficient Enzymatic Activity
Question: My DMBA is fully dissolved, but I am still observing low metabolite formation. Could there be a problem with my enzyme preparation?
Answer: Yes, suboptimal activity of the metabolizing enzymes, such as cytochrome P450s in liver microsomes, is a common reason for low metabolite yield.
Logical Diagram for Diagnosing Inefficient Enzyme Activity
Caption: Diagnostic steps for troubleshooting low enzyme activity.
Possible Causes and Solutions:
-
Cause: Poor quality or improper storage of liver microsomes.
-
Solution: Use microsomes from a reputable supplier and store them at -80°C. Avoid repeated freeze-thaw cycles. Ensure the protein concentration is accurately determined.
-
-
Cause: Suboptimal concentration or absence of necessary cofactors.
-
Solution: Ensure an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is included in the incubation mixture at optimal concentrations.
-
-
Cause: Inhibition of CYP450 enzymes by the vehicle solvent.
-
Solution: As mentioned previously, keep the final concentration of organic solvents low. DMSO, in particular, has been shown to inhibit several CYP isoforms.[11] If high concentrations of DMBA are required, consider using a different solubilization strategy.
-
-
Cause: Incorrect incubation time or temperature.
-
Solution: Optimize the incubation time to be within the linear range of metabolite formation. A typical incubation time is 30-60 minutes at 37°C.
-
Issue 3: Poor Recovery of Metabolites During Extraction
Question: I suspect my enzymatic reaction is working, but I am losing my metabolites during the sample cleanup/extraction step. How can I improve recovery?
Answer: Inefficient extraction is a significant contributor to low apparent metabolite yield. The choice of extraction method and solvent is critical for the recovery of DMBA and its various metabolites, which have differing polarities.
Troubleshooting Poor Metabolite Recovery
Caption: Steps to troubleshoot low metabolite recovery during extraction.
Possible Causes and Solutions:
-
Cause: Inappropriate extraction solvent in liquid-liquid extraction (LLE).
-
Solution: Use a water-immiscible organic solvent that can efficiently extract compounds with a range of polarities. Ethyl acetate is commonly used for the extraction of DMBA and its metabolites.
-
-
Cause: Suboptimal solid-phase extraction (SPE) procedure.
-
Solution:
-
Sorbent Choice: For aqueous samples, a C18 reversed-phase sorbent is a good choice.
-
Conditioning: Properly condition the SPE cartridge with methanol followed by water to ensure proper sorbent wetting. Do not let the sorbent dry out before loading the sample.[15][16]
-
Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between the analytes and the sorbent.[15][16]
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the metabolites of interest. This may require optimization.
-
Elution: Use a strong enough organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to ensure complete elution of all metabolites from the sorbent.[15][17]
-
-
Issue 4: Problems with HPLC Analysis
Question: I have a sample ready for analysis, but I am having trouble detecting or separating the metabolites using HPLC. What could be the issue?
Answer: Several factors in the HPLC analysis can lead to poor detection and resolution of DMBA metabolites.
Possible Causes and Solutions:
-
Cause: Improper column selection.
-
Solution: A reversed-phase C18 column is typically used for the separation of PAHs and their metabolites.
-
-
Cause: Suboptimal mobile phase composition.
-
Solution: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used. The gradient needs to be optimized to achieve good separation of the various metabolites which have a range of polarities. The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape.[18]
-
-
Cause: Inappropriate detector settings.
-
Solution: DMBA and its metabolites are fluorescent. A fluorescence detector set to appropriate excitation and emission wavelengths will provide high sensitivity and selectivity. A UV detector can also be used.
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of DMBA using Rat Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Rat liver microsomes (final concentration 0.5-1.0 mg/mL protein)
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2)
-
-
-
Substrate Addition:
-
Prepare a stock solution of DMBA in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Add a small volume of the DMBA stock solution to the incubation mixture to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final solvent concentration is ≤ 1% (v/v).
-
-
Incubation:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or two volumes of ethyl acetate.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Carefully transfer the supernatant containing the metabolites to a clean tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.
-
Data Presentation
Table 1: Relative Rates of DMBA Metabolism by Different Rat Liver Cytochrome P450 Isoforms
| CYP450 Isoform | Relative Activity towards DMBA |
| CYP1A1 (MC-inducible, form c) | +++++ |
| CYP1A2 | +++ |
| CYP1B1 | ++++ |
| CYP2B (PB-inducible, form b) | ++ |
| CYP2C | + |
| CYP3A | + |
This table provides a qualitative summary based on available literature. + indicates relative activity level.[19]
Table 2: Typical Distribution of DMBA Metabolites from In Vitro Incubations with Rat Liver Microsomes
| Metabolite Class | Approximate Percentage of Total Metabolites |
| Polar Metabolites (including dihydrodiols) | 40-60% |
| Hydroxymethyl Derivatives | 15-25% |
| Phenolic Derivatives | 10-20% |
| Unchanged DMBA | Varies with incubation time and conditions |
Note: The exact distribution can vary significantly depending on the specific in vitro system (e.g., microsomes from induced vs. uninduced animals) and incubation conditions.[20]
Visualizations
Metabolic Activation Pathway of 7,12-Dimethylbenz[a]anthracene (DMBA)
Caption: Key steps in the metabolic activation of DMBA to its ultimate carcinogenic form.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined reversed-phase and normal-phase high-performance liquid chromatography in the purification and identification of 7,12-dimethylbenz[a]anthracene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 7,12-dimethylbenz(a)anthracene and 7-hydroxymethyl-12-methylbenz(a)anthracene by rat liver and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of polycyclic compounds. The metabolism of 7,12-dimethylbenz[a]anthracene by rat-liver homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hesiglobal.org [hesiglobal.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 17. benchchem.com [benchchem.com]
- 18. Separation of 7,12-Dimethylbenz(a)anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Binding and metabolism of benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene by seven purified forms of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative metabolism of 7,12-dimethylbenz[a]anthracene by the perfused liver and liver microsomal preparations from Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6,8-Dimethylbenz[a]anthracene in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 6,8-Dimethylbenz[a]anthracene in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent challenges encountered when working with this compound solutions, helping you to identify and resolve potential issues that can compromise your results.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in samples. | Inefficient Extraction: The solvent or method may not be suitable for the sample matrix.[1] Analyte Adsorption: The compound may adsorb to container surfaces, particularly plastics.[1] Degradation: The compound may have degraded due to exposure to light, elevated temperatures, or reactive species in the solvent. | Optimize Extraction: Review and optimize the extraction solvent, solvent-to-sample ratio, and extraction time. Consider alternative methods like ultrasonic or pressurized liquid extraction. Use Proper Labware: Use amber glass or stainless steel containers. Rinse all glassware thoroughly with the extraction solvent to recover any adsorbed analyte.[1] Control Storage Conditions: Store solutions in the dark at low temperatures (e.g., -20°C) and use high-purity, degassed solvents. |
| Appearance of unexpected peaks in chromatograms (HPLC/GC-MS). | Solvent-induced Degradation: Some solvents can promote the degradation of PAHs, leading to byproducts. For instance, DMSO can act as an oxidizing agent, especially in the presence of light.[2] Photodegradation: Exposure to UV or even ambient light can cause the formation of photo-oxidation products. Contamination: Solvents, reagents, or glassware may be contaminated with other compounds.[1] | Solvent Selection: Choose high-purity, HPLC-grade solvents. If using DMSO, minimize light exposure and prepare solutions fresh.[2] Light Protection: Work in a dimly lit area and use amber vials or foil-wrapped containers to protect solutions from light.[1] Blank Analysis: Run a solvent blank to check for impurities in the solvent and a procedural blank to assess glassware cleanliness.[1] |
| Precipitation of this compound from solution. | Low Solubility: The compound has very low aqueous solubility and may precipitate if the solvent composition changes (e.g., addition of an aqueous buffer).[3] Temperature Fluctuations: Solubility is temperature-dependent; a decrease in temperature can cause precipitation.[3] "Salting Out": The presence of salts in a buffer can reduce the solubility of the compound.[3] | Solubility Enhancement: For aqueous-based experiments, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or solubilizing agents like cyclodextrins.[3] Maintain Constant Temperature: Ensure experiments are conducted at a controlled and constant temperature.[3] Buffer Compatibility: Test the compound's solubility in the final experimental buffer before proceeding with the full experiment.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: To ensure long-term stability, stock solutions of this compound should be stored at -20°C or lower in tightly sealed amber glass vials to protect from light.[4] For a similar compound, 7,12-dimethylbenz[a]anthracene, a stability of at least 4 years has been noted at -20°C.[5] It is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is a lipophilic compound with good solubility in non-polar organic solvents. Based on data for the closely related 7,12-dimethylbenz[a]anthracene, solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective.[5] Toluene is also a common solvent for preparing stock solutions of PAHs.[6] For analytical purposes, acetonitrile and methanol are frequently used as they are compatible with HPLC mobile phases.[7]
Q3: How susceptible is this compound to photodegradation?
A3: Polycyclic aromatic hydrocarbons, in general, are highly susceptible to photodegradation, especially when exposed to UV light or even prolonged exposure to sunlight.[7] For the related compound 7,12-dimethylbenz[a]anthracene, complete decomposition was observed after approximately 260 minutes of UVA light irradiation in a 90% ethanol solution.[8] It is crucial to handle solutions of this compound in a laboratory with minimized light exposure and to use light-blocking containers.[1]
Q4: What are the primary degradation products of dimethylbenz[a]anthracenes?
A4: The degradation of dimethylbenz[a]anthracenes, particularly through photo-oxidation or metabolic processes, typically involves the formation of several types of products. For 7,12-dimethylbenz[a]anthracene, known degradation products include benz[a]anthracene-7,12-dione, 7,12-epidioxy-7,12-dihydro-DMBA, and hydroxylated derivatives at the methyl groups (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene).[8] Microbial degradation can lead to the formation of dihydrodiols at various positions on the aromatic rings.[9]
Quantitative Data on PAH Stability
| Compound | Solvent | Photodegradation Rate Constant (k) [day⁻¹] | Half-life (t₁/₂) [days] |
| Anthracene | Methanol | 0.0592 | 42 |
| Dichloromethane | 0.0881 | 26 | |
| Hexane | 0.0563 | 41 | |
| Cyclohexane | 0.0511 | 42 | |
| Benzo(a)pyrene | Methanol | 0.0081 | 86 |
| Dichloromethane | 0.0016 | 433 | |
| Hexane | 0.0055 | 126 | |
| Cyclohexane | 0.0066 | 105 |
Data adapted from a study on the stability of selected PAHs in different organic solvents.[7]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh a precise amount of solid this compound using an analytical balance in a controlled environment to minimize inhalation exposure.
-
Dissolution: Transfer the weighed solid to a clean, amber glass volumetric flask. Add a small amount of a suitable solvent (e.g., toluene, DMSO, or acetonitrile) to dissolve the compound completely. Gentle sonication can be used to aid dissolution.
-
Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent to achieve the desired concentration.
-
Storage: Tightly seal the flask, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C in the dark.
Protocol 2: Stability Testing of this compound in Solution
-
Solution Preparation: Prepare several identical solutions of this compound in the solvent of interest (e.g., methanol, acetonitrile) at a known concentration in amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one of the freshly prepared solutions using a validated HPLC or GC-MS method to determine the initial concentration.[6]
-
Storage Conditions: Store the remaining vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.[6]
-
Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same analytical method as for the initial analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This data can be used to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for dimethylbenz[a]anthracene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. caymanchem.com [caymanchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. pjoes.com [pjoes.com]
- 8. Photochemical Reaction of 7,12-Dimethylbenz[a]anthracene (DMBA) and Formation of DNA Covalent Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor reproducibility in 6,8-Dimethylbenz[a]anthracene experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in experiments involving 6,8-Dimethylbenz[a]anthracene (6,8-DMBA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (6,8-DMBA) and what are its primary applications in research?
A1: this compound (6,8-DMBA) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen. In research, it is widely used as a model compound to induce tumors in animal models, particularly mammary tumors, which allows for the study of carcinogenesis and the evaluation of potential cancer therapeutics. It is also used in in vitro studies to investigate cellular transformation, DNA damage, and cell signaling pathways.
Q2: Why am I seeing significant variability in my experimental results with 6,8-DMBA?
A2: Poor reproducibility in 6,8-DMBA experiments can stem from several factors, including:
-
Compound Instability: 6,8-DMBA is sensitive to light and can degrade over time, especially when in solution.
-
Solvent Choice: The solvent used to dissolve 6,8-DMBA can affect its stability and delivery to cells or tissues.
-
Experimental Conditions: Variations in cell density, incubation times, and passage number can all contribute to inconsistent results.
-
Handling and Storage: Improper storage and handling of 6,8-DMBA powder and stock solutions can lead to degradation and loss of activity.
Q3: What is the best solvent for dissolving 6,8-DMBA?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving 6,8-DMBA for in vitro studies due to its high solubilizing power for hydrophobic compounds. However, it is crucial to use a low concentration of DMSO in the final culture medium (typically <0.5%) as it can be toxic to cells at higher concentrations. For animal studies, corn oil is often used as a vehicle for oral gavage. The choice of solvent can impact the biological activity and stability of 6,8-DMBA.
Q4: How should I store 6,8-DMBA powder and stock solutions?
A4: 6,8-DMBA powder should be stored at -20°C in a tightly sealed container, protected from light. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the key signaling pathways activated by 6,8-DMBA?
A5: 6,8-DMBA is known to activate several signaling pathways implicated in carcinogenesis, including:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: As a PAH, 6,8-DMBA binds to and activates the AhR, leading to the transcription of genes involved in metabolism, some of which can convert 6,8-DMBA into more reactive metabolites.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is observed in 6,8-DMBA-induced tumors and is associated with increased cell proliferation and invasion.[1]
-
NF-κB Pathway: This pro-inflammatory pathway is often activated by 6,8-DMBA and contributes to the tumor-promoting inflammatory microenvironment. There is significant crosstalk between the AhR and NF-κB pathways.[2][3][4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during 6,8-DMBA experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cytotoxicity assays | 1. 6,8-DMBA degradation: Stock solution may have degraded due to improper storage or light exposure. 2. Solvent effects: High concentrations of the vehicle (e.g., DMSO) may be causing cytotoxicity. 3. Cell density: Seeding density is not optimized, leading to variations in cell growth and drug response. 4. Inconsistent incubation times: Variation in the duration of cell treatment. | 1. Prepare fresh 6,8-DMBA stock solutions. Protect all solutions from light. Perform a UV-Vis scan to check for degradation if possible. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5% DMSO). Include a solvent-only control. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. 4. Standardize all incubation times precisely. |
| Low or no tumor incidence in animal models | 1. Inactive 6,8-DMBA: The compound may have degraded. 2. Improper administration: Incorrect dosage or administration technique. 3. Animal strain/age: The chosen animal model may have low susceptibility, or the animals may be outside the optimal age range for tumor induction. | 1. Use a fresh, properly stored batch of 6,8-DMBA. 2. Carefully verify the concentration of the dosing solution and ensure proper administration technique (e.g., correct gavage). 3. Consult literature for the most appropriate animal strain, age, and dosing regimen for your intended tumor model. |
| High variability in tumor latency and multiplicity | 1. Inconsistent 6,8-DMBA dosing: Variations in the amount of 6,8-DMBA administered to each animal. 2. Genetic drift in animal colony: Genetic variations within the animal population can affect susceptibility. 3. Environmental factors: Differences in housing, diet, or stress levels can influence tumor development. | 1. Ensure accurate and consistent dosing for all animals. 2. Source animals from a reputable supplier and maintain a consistent genetic background. 3. Standardize all environmental conditions for the animals. |
| Contamination of cell cultures after treatment | 1. Contaminated 6,8-DMBA stock solution: The stock solution may have been contaminated during preparation. 2. Improper aseptic technique: Contamination introduced during the addition of 6,8-DMBA to the culture medium. | 1. Filter-sterilize the 6,8-DMBA stock solution through a 0.22 µm filter before aliquoting and storing. 2. Strictly adhere to aseptic techniques when handling all reagents and cell cultures. |
Section 3: Data Presentation
Table 1: Comparative Cytotoxicity of Common Solvents in Cancer Cell Lines
This table summarizes the IC50 values of common solvents used in in vitro experiments, highlighting the importance of maintaining low final solvent concentrations. Data is compiled from studies on various cancer cell lines and provides a general guideline.
| Solvent | Cell Line | Incubation Time (h) | IC50 Value (%) | Reference |
| DMSO | K562 | 24 | 3.70 ± 0.27 | [5] |
| 48 | 2.52 ± 0.25 | [5] | ||
| 72 | 2.86 ± 0.23 | [5] | ||
| HL-60 | 24 | 5.78 ± 0.49 | [5] | |
| 48 | 2.47 ± 0.13 | [5] | ||
| 72 | 1.97 ± 0.11 | [5] | ||
| HCT-116 | 24 | 3.28 ± 0.18 | [5] | |
| 48 | 2.93 ± 0.20 | [5] | ||
| 72 | 2.84 ± 0.20 | [5] | ||
| Ethanol | K562 | 24 | 8.73 ± 0.08 | [5] |
| 48 | 8.59 ± 0.34 | [5] | ||
| 72 | 8.61 ± 0.60 | [5] | ||
| HL-60 | 24 | 9.18 ± 0.21 | [5] | |
| 48 | 6.88 ± 0.34 | [5] | ||
| 72 | 7.18 ± 0.16 | [5] | ||
| HCT-116 | 24 | 8.54 ± 0.25 | [5] | |
| 48 | 8.03 ± 0.17 | [5] | ||
| 72 | 9.00 ± 0.42 | [5] |
Table 2: Recommended Storage Conditions for 6,8-DMBA
| Form | Storage Temperature | Container | Light Protection | Shelf Life (General Guideline) |
| Powder | -20°C | Tightly sealed | Amber vial or wrapped in foil | > 1 year |
| Stock Solution (in DMSO) | -20°C | Tightly sealed aliquots | Amber vial or wrapped in foil | Up to 6 months |
| Working Solutions | 4°C | Tightly sealed | Amber vial or wrapped in foil | Use within 24 hours |
Section 4: Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability after treatment with 6,8-DMBA using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6,8-DMBA stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
6,8-DMBA Treatment:
-
Prepare serial dilutions of 6,8-DMBA in complete medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of 6,8-DMBA.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 6,8-DMBA concentration) and a negative control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Section 5: Mandatory Visualizations
Signaling Pathway Diagrams
Caption: 6,8-DMBA-induced activation of the Wnt/β-catenin signaling pathway.
Caption: Crosstalk between AhR and NF-κB signaling pathways upon 6,8-DMBA exposure.
Experimental Workflow Diagram
References
- 1. Aberrant activation of Wnt/β-catenin signaling pathway contributes to the sequential progression of DMBA-induced HBP carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new cross-talk between the Aryl hydrocarbon receptor and RelB, a member of the NF-κB family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-talk between aryl hydrocarbon receptor and the inflammatory response: a role for nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
minimizing DNA adduct degradation during analysis of 6,8-Dimethylbenz[a]anthracene
Welcome to the technical support center for the analysis of 6,8-Dimethylbenz[a]anthracene (DMBA) DNA adducts. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the major types of DNA adducts formed by this compound (DMBA) and which are most stable?
A1: DMBA is a potent polycyclic aromatic hydrocarbon (PAH) that, upon metabolic activation, forms several DNA adducts. The major adducts are bulky covalent attachments to DNA bases, primarily deoxyguanosine (dG) and deoxyadenosine (dA). These are typically formed from the reaction of bay-region diol-epoxides of DMBA with the exocyclic amino groups of the purine bases.[1] Studies have shown that deoxyadenosine adducts tend to disappear from epidermal DNA more rapidly than the corresponding deoxyguanosine adducts.[2] Additionally, unstable adducts can form that lead to depurination, creating apurinic sites in the DNA.[3]
Q2: What are the most common analytical methods for quantifying DMBA-DNA adducts?
A2: Several highly sensitive techniques are available for the detection and quantification of DMBA-DNA adducts. The most common methods include:
-
³²P-Postlabeling Assay: An ultrasensitive method capable of detecting as low as one adduct in 10⁹-10¹⁰ nucleotides.[4][5] It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and structural information about the adducts.[7][8][9] It is often used for quantitative analysis, especially when combined with stable isotope dilution methods.
-
Immunoassays (ELISA): These methods use antibodies specific to certain DNA adducts and can be useful for screening a large number of samples.
Q3: How can I minimize DNA adduct degradation during sample storage and processing?
A3: Minimizing degradation is critical for accurate quantification. Here are some key recommendations:
-
Storage: Store DNA samples at -80°C to minimize enzymatic and chemical degradation. For long-term storage, ensure the DNA is of high purity. The parent compound, this compound (as a crystalline solid), should be stored at -20°C for stability.[10]
-
DNA Extraction: Use a gentle DNA extraction method, such as phenol-chloroform extraction followed by ethanol precipitation, to maintain the integrity of the DNA. Avoid harsh chemical or physical shearing.
-
Enzymatic Digestion: Optimize enzyme concentrations and incubation times to ensure complete digestion of DNA to nucleosides or nucleotides without introducing oxidative damage.[11]
-
Light Exposure: Protect samples from light, especially UV light, as photo-irradiation of DMBA can lead to the formation of different, light-induced DNA adducts and decomposition of the parent compound.[12]
Q4: What is the primary DNA repair pathway for DMBA-induced adducts?
A4: Bulky DNA adducts, such as those formed by DMBA, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[2][13][14][15] This complex pathway recognizes and removes helix-distorting DNA lesions. The Base Excision Repair (BER) pathway may also play a role in repairing some types of damage.[2][14]
Troubleshooting Guides
³²P-Postlabeling Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no adduct spots on TLC | Incomplete DNA digestion. | Ensure the activity of micrococcal nuclease and spleen phosphodiesterase. Optimize digestion time and temperature. |
| Inefficient labeling by T4 Polynucleotide Kinase. | Check the quality and specific activity of [γ-³²P]ATP. Ensure the kinase is active and not inhibited by contaminants. | |
| Adducts are resistant to nuclease P1 digestion (if using enrichment). | Consider butanol extraction as an alternative enrichment method. | |
| High background on TLC | Incomplete removal of normal nucleotides. | Optimize the nuclease P1 enrichment step to digest normal nucleotides more efficiently. |
| Contamination with RNases or other nucleases. | Ensure all solutions and equipment are sterile and nuclease-free. | |
| Smearing of adduct spots | Overloading of the TLC plate. | Reduce the amount of labeled sample applied to the plate. |
| Improper solvent system or TLC plate quality. | Prepare fresh solvent systems and use high-quality PEI-cellulose TLC plates. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the HPLC gradient, column temperature, and mobile phase composition. |
| Matrix effects from co-eluting compounds. | Improve sample cleanup procedures. Consider using a guard column or a more selective stationary phase. | |
| Low signal intensity (ion suppression) | Matrix effects from the biological sample or digestion reagents.[11] | Implement more rigorous sample cleanup, such as solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to correct for suppression. |
| Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Inconsistent quantification | Incomplete DNA digestion. | Verify complete digestion by analyzing for the absence of larger DNA fragments. |
| Instability of adducts in the autosampler. | Keep the autosampler cooled (e.g., 4-8°C) to prevent degradation of sensitive adducts.[8] |
Quantitative Data Summary
The following table summarizes the levels of DMBA-DNA adducts in different tissues over time, as observed in female Sprague-Dawley rats. This data highlights that adduct levels can vary significantly between tissues and that removal of these adducts is a time-dependent process.
| Tissue | Time Post-Administration | Adduct Level (µmol DMBA / mol deoxyribonucleotide) |
| Liver | 48 hours | ~12 |
| Mammary Gland (Target Tissue) | 48 hours | ~5 |
| Liver | 336 hours (14 days) | No significant loss observed |
| Mammary Gland (Target Tissue) | 336 hours (14 days) | No significant loss observed |
| Data adapted from studies on Sprague-Dawley rats, which are sensitive to DMBA-induced mammary carcinogenesis.[16][17] |
Experimental Protocols
Protocol 1: DNA Extraction from Tissue Samples
This protocol describes a standard method for extracting high molecular weight DNA suitable for adduct analysis.
Materials:
-
Tissue sample (frozen at -80°C)
-
Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ice-cold 100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Homogenize the frozen tissue in lysis buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 3-4 hours with gentle shaking.
-
Cool the lysate to room temperature and add RNase A to a final concentration of 50 µg/mL. Incubate at 37°C for 1 hour.
-
Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge at 10,000 x g for 10 minutes and collect the aqueous phase.
-
Perform one extraction with an equal volume of chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Spool the DNA onto a glass rod or pellet by centrifugation at 12,000 x g for 15 minutes.
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet briefly and resuspend in TE buffer.
-
Quantify the DNA using UV spectrophotometry and assess purity (A260/A280 ratio should be ~1.8).
Protocol 2: ³²P-Postlabeling Assay for DMBA-DNA Adducts
This protocol is a generalized procedure for the sensitive detection of bulky aromatic adducts.
Materials:
-
Purified DNA (10 µg)
-
Micrococcal Nuclease and Spleen Phosphodiesterase
-
Nuclease P1 (for enrichment)
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP (high specific activity)
-
PEI-Cellulose TLC plates
-
TLC solvents (multidirectional chromatography)
Procedure:
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, leaving the bulky adducts as 3'-monophosphates.
-
Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Apply the labeled adducts to a PEI-cellulose TLC plate.
-
Develop the chromatogram using a multidirectional solvent system to separate the different adducts.[12]
-
Detection and Quantification: Expose the TLC plate to a phosphor screen and quantify the radioactivity of the adduct spots using a phosphorimager. Calculate adduct levels relative to the total amount of DNA analyzed.
Visualizations
Caption: Experimental workflow for the analysis of DMBA-DNA adducts.
Caption: The Nucleotide Excision Repair (NER) pathway for bulky DNA adducts.
Caption: Logical troubleshooting guide for DMBA-DNA adduct analysis.
References
- 1. Evidence that binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photochemical Reaction of 7,12-Dimethylbenz[a]anthracene (DMBA) and Formation of DNA Covalent Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Repair of bulky DNA damages--derivatives of polycyclic aromatic hydrocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between Exposure to Environmental Polycyclic Aromatic Hydrocarbons and DNA Repair Gene Polymorphisms on Bulky DNA Adducts in Human Sperm | PLOS One [journals.plos.org]
- 15. scispace.com [scispace.com]
- 16. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7,12-Dimethylbenz[a]anthracene--DNA adducts in Sprague-Dawley and Long-Evans female rats: the relationship of DNA adducts to mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6,8-Dimethylbenz[a]anthracene (6,8-DMBA) Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,8-Dimethylbenz[a]anthracene (6,8-DMBA) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of 6,8-DMBA for inducing mammary tumors in rats?
A1: The effective dosage of 6,8-DMBA for mammary tumor induction in rats can vary depending on the strain and administration route. For Sprague-Dawley rats, a commonly used model, a single oral gavage of 8 mg of DMBA in sesame oil at 52 days of age has been shown to induce tumors in about 40% of rats by 141 days of age.[1] Another study in Wistar rats utilized a subcutaneous injection of 20 mg/kg DMBA.[2] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.
Q2: What is a suitable vehicle for dissolving and administering 6,8-DMBA?
A2: 6,8-DMBA is a lipophilic compound and is commonly dissolved in oil-based vehicles for administration. Sesame oil and corn oil are frequently used and have been shown to be effective.[1] For topical applications, acetone can be used as a solvent.[3] The choice of vehicle should be consistent throughout the study to minimize variability.
Q3: What are the common routes of administration for 6,8-DMBA in animal studies?
A3: The most common routes of administration for 6,8-DMBA include:
-
Oral gavage: A single dose or multiple doses are administered directly into the stomach. This is a widely used method for inducing mammary tumors.[1][4]
-
Subcutaneous (SC) injection: DMBA is injected under the skin, often near the target tissue (e.g., mammary fat pad).[2] This route can lead to localized tumor development.
-
Intraperitoneal (IP) injection: DMBA is injected into the abdominal cavity.
-
Topical application: A solution of DMBA is applied directly to the skin, typically for inducing skin tumors.[3]
-
Intramammary injection: Direct injection into the mammary gland tissue.[5]
The choice of administration route depends on the target organ and the research question.
Q4: How does the age of the animal at the time of DMBA administration affect tumor development?
A4: The age of the animal at the time of DMBA administration is a critical factor. For mammary tumor induction in rats, administration during the peripubertal period (around 50-55 days of age) is often recommended because the mammary epithelial cells are highly proliferative, making them more susceptible to carcinogenesis.[1] Administering DMBA after this window may result in a lower tumor yield.[1]
Troubleshooting Guide
Issue 1: High mortality rate in the experimental group.
-
Possible Cause: The administered dose of 6,8-DMBA may be too high, leading to systemic toxicity. High doses of DMBA can have toxic effects on various tissues.[6]
-
Troubleshooting Steps:
-
Reduce the Dosage: Conduct a dose-response study with a range of lower doses to identify a concentration that induces tumors with acceptable toxicity.
-
Change the Administration Route: Consider a more localized administration route, such as subcutaneous injection near the target tissue, to minimize systemic exposure.
-
Monitor Animal Health Closely: Regularly monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Provide supportive care as needed.
-
Issue 2: Low or no tumor incidence.
-
Possible Cause 1: The dosage of 6,8-DMBA may be too low.
-
Troubleshooting Steps:
-
Increase the Dosage: Gradually increase the dose of DMBA in pilot studies to find the optimal concentration for tumor induction in your specific animal model.
-
Consider Multiple Doses: Some protocols use multiple, smaller doses of DMBA administered over several weeks to increase the likelihood of tumor development. For example, 4-6 weekly doses of 1mg of DMBA are used in mice.[4]
-
-
Possible Cause 2: The age of the animals at the time of administration may not be optimal.
-
Troubleshooting Steps:
-
Administer at a Younger Age: For mammary tumors, ensure that DMBA is administered during the peripubertal period when mammary tissue is most sensitive.[1]
-
-
Possible Cause 3: The vehicle used may not be optimal for DMBA solubility or absorption.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Gently warm the oil-based vehicle to aid in the complete dissolution of the DMBA crystals.
-
Vortex Thoroughly: Vortex the DMBA-vehicle mixture extensively before each administration to ensure a homogenous suspension.
-
Issue 3: High variability in tumor latency and multiplicity between animals.
-
Possible Cause: Inconsistent administration technique or genetic variability within the animal colony.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure that the person administering the DMBA is well-trained and uses a consistent technique for all animals.
-
Use a Homogenous Animal Population: Use animals from the same supplier and of a similar age and weight to minimize genetic and physiological variability.
-
Control Environmental Factors: Maintain consistent housing conditions, including light-dark cycles, as light exposure can influence DMBA-induced tumorigenesis.[7]
-
Data Presentation
Table 1: Summary of 6,8-DMBA Dosages for Mammary Tumor Induction
| Animal Model | Administration Route | Dosage | Vehicle | Tumor Incidence/Outcome | Reference |
| Sprague-Dawley Rat | Oral Gavage | 8 mg (single dose) | Sesame Oil | ~40% tumor incidence by 141 days | [1] |
| Wistar Rat | Subcutaneous | 20 mg/kg | Not Specified | Tumor induction | [2] |
| BALB/c Mice | Oral Gavage | 0.0025 - 12.0 mg (single or multiple doses) | Not Specified | Dose-dependent tumor incidence | [6] |
| Mice | Oral Gavage | 1 mg (4-6 weekly doses) | Not Specified | 30-70% of mice develop mammary tumors | [4] |
| Wistar Rat | Intramammary | 10 mg/kg (10 doses at 48-hour intervals) | Not Specified | Tumor induction | [5] |
Table 2: Summary of 6,8-DMBA Dosages for Ovarian Tumor Induction
| Animal Model | Administration Route | Dosage | Vehicle | Tumor Incidence/Outcome | Reference |
| Wistar Rat | Ovarian Implantation | 2 mg | Melted DMBA coated on silk suture | Ovarian cancer development | [8] |
| Rat | Direct application to ovary | Not Specified | Not Specified | Induces epithelial ovarian cancer | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of 6,8-DMBA for Mammary Tumor Induction in Rats
-
Preparation of DMBA Solution:
-
Weigh the desired amount of 6,8-DMBA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sesame oil or corn oil to achieve the target concentration.
-
Gently warm the mixture at 37°C for 10-15 minutes to aid dissolution.
-
Vortex the solution vigorously for 1-2 minutes immediately before administration to ensure a uniform suspension.
-
-
Animal Handling and Administration:
-
Acclimate female Sprague-Dawley rats to handling for several days prior to the procedure.
-
At 50-55 days of age, weigh each rat to determine the correct volume of DMBA solution to administer.
-
Gently restrain the rat and insert a ball-tipped gavage needle into the esophagus and down into the stomach.
-
Slowly administer the DMBA solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
Palpate the mammary glands weekly to check for the appearance of tumors.
-
Measure tumor size with calipers once they become palpable.
-
Monitor the overall health of the animals, including body weight and general behavior.
-
Protocol 2: Subcutaneous Injection of 6,8-DMBA for Localized Tumor Induction
-
Preparation of DMBA Solution:
-
Prepare the DMBA solution in a suitable vehicle as described in Protocol 1.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave the fur at the intended injection site (e.g., near a specific mammary gland).
-
Cleanse the skin with an antiseptic solution.
-
Using a sterile syringe and needle, lift a fold of skin and insert the needle into the subcutaneous space.
-
Slowly inject the DMBA solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
-
Post-Injection Care and Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe the injection site for any signs of inflammation or ulceration.
-
Begin palpating the injection site for tumor development approximately 4-6 weeks post-injection.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in 6,8-DMBA-Induced Carcinogenesis
6,8-DMBA exerts its carcinogenic effects through the activation of several key signaling pathways. After metabolic activation by cytochrome P450 enzymes, DMBA metabolites can form DNA adducts, leading to mutations.[3][10] Furthermore, DMBA can influence cellular processes by modulating various signaling cascades.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DMBA is a known activator of the AhR, a ligand-activated transcription factor.[11] Upon binding DMBA, the AhR translocates to the nucleus and promotes the transcription of genes involved in xenobiotic metabolism, including cytochrome P450s, which can enhance the metabolic activation of DMBA itself.
-
Estrogen Receptor (ER) and EGFR/ErbB2 Signaling: DMBA has been shown to enhance estrogen receptor signaling and the EGFR/ErbB2 pathway, both of which are critical in mammary carcinogenesis.[12] DMBA can mimic the effects of estrogen, leading to the activation of downstream proliferative pathways.[11]
-
MAPK Signaling Pathway: DMBA can induce mutations in genes like Hras, leading to the constitutive activation of the MAPK signaling pathway, which promotes cellular differentiation and proliferation.[13]
Experimental Workflow for 6,8-DMBA Animal Studies
The following diagram outlines a general workflow for conducting animal studies with 6,8-DMBA.
References
- 1. Effect of constant light on DMBA mammary tumorigenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics analysis of carcinogenesis in a rat model of mammary cancer induced by DMBA (7,12-dimethylbenz[a]anthracene) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of mammary tumors in virgin female BALB/c mice by single low doses of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Studies in Experimental Animals - NTP Cancer Hazard Assessment Report on Night Shift Work and Light at Night - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijvets.com [ijvets.com]
- 9. Ovarian neoplasm development by 7,12-dimethylbenz[a]anthracene (DMBA) in a chemically-induced rat model of ovarian failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,8-Dimethylbenz[a]anthracene (DMBA)-Induced Tumorigenesis Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6,8-Dimethylbenz[a]anthracene (DMBA) to induce tumorigenesis in preclinical models. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DMBA-induced carcinogenesis?
A1: DMBA is a potent polycyclic aromatic hydrocarbon (PAH) that acts as a tumor initiator.[1][2] Its carcinogenic activity requires metabolic activation by cytochrome P450 enzymes into a reactive metabolite, dihydrodiol epoxide.[1][3] This metabolite can bind to DNA, forming stable DMBA-DNA adducts, which can lead to mutations in critical genes, such as proto-oncogenes (e.g., Hras) or tumor suppressor genes, thereby initiating the process of carcinogenesis.[2][4][5]
Q2: What are the common experimental models using DMBA?
A2: The two most prevalent models are:
-
Two-Stage Skin Carcinogenesis: This model involves a single topical application of a subcarcinogenic dose of DMBA (initiation), followed by repeated applications of a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][6] This separation allows for the distinct study of the initiation and promotion stages of tumor development.[2]
-
Mammary Gland Carcinogenesis: DMBA is widely used to induce mammary tumors in rodents, particularly rats (e.g., Sprague-Dawley) and mice.[7][8] A single oral dose or multiple lower doses can induce mammary adenocarcinomas that often mimic human breast cancer in their multistep progression and hormone dependence.[8][9]
Q3: How does DMBA's role differ in "complete" versus "two-stage" carcinogenesis protocols?
A3: In a two-stage protocol , DMBA acts solely as an initiator, causing the initial genetic mutations. Tumor development then requires subsequent and sustained treatment with a promoting agent like TPA.[2] In complete carcinogenesis , a single high dose or repeated lower doses of DMBA alone can induce tumors, indicating that DMBA can act as both an initiator and a promoter.[1][2] However, this approach makes it difficult to distinguish between the molecular events of initiation and promotion.[2]
Q4: Which signaling pathways are commonly activated by DMBA?
A4: DMBA-induced tumorigenesis involves the activation of several key signaling pathways:
-
MAPK Signaling: Particularly in skin and mammary tumors, DMBA can induce mutations in the Hras gene, leading to the continuous activation of the MAPK signaling pathway.[4]
-
PI3K/Akt Signaling: In long-latency DMBA-induced mammary tumors, mutations in Pik3ca and loss of function of Pten are common, resulting in the activation of the PI3K-Akt pathway.[10][11]
-
ErbB2 and Estrogen Receptor (ER) Pathways: In mammary cancer models, DMBA can enhance tumorigenesis by activating ErbB2 and ER signaling pathways and promoting crosstalk between them.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low tumor incidence in the positive control group. | 1. Resistant animal strain: Some mouse or rat strains are less susceptible to DMBA-induced tumors.[2] 2. Incorrect dosage: The dose of DMBA or the promoter (e.g., TPA) may be too low.[2] 3. Improper handling of compounds: DMBA and TPA can degrade if not stored or handled correctly.[2] 4. Age of animals: For skin models, the age of the mice is critical as it affects the hair follicle cycle, which is essential for DMBA to target stem cells.[14] | 1. Use a known sensitive strain (e.g., FVB mice for skin carcinogenesis).[2][14] 2. Increase the doses of DMBA and/or TPA. Consult literature for validated dose ranges for your specific model and strain.[2] 3. Prepare DMBA stock fresh before each experiment and store TPA solutions protected from light at -20°C.[14] 4. For skin models, initiate DMBA treatment during the early anagen phase of the hair follicle cycle (typically at 7-8 weeks of age after shaving).[14] |
| Wounds or lesions on the dorsal skin of mice. | Fighting among caged animals: This is common, especially with male mice. Wounding itself can act as a tumor-promoting event.[2][14] | 1. House aggressive animals, particularly males, individually.[2] 2. Use female mice, as they are often more sensitive to DMBA and less prone to fighting.[14] 3. Exclude any mice with wounds from the study, as this can confound the results.[14] |
| Significant weight loss in experimental animals. | Toxicity: The dose of DMBA or a co-administered chemopreventive/chemotherapeutic agent may be too high, leading to systemic toxicity.[2] | 1. Reduce the dose of the agent causing toxicity.[2] 2. Monitor animal weight weekly, or more frequently if weight loss is observed.[14] 3. Note that negative energy balance can inhibit tumor response, so interpret results with caution.[2] |
| High variability in tumor latency and multiplicity. | 1. Inconsistent application/dosing: Uneven topical application or inaccurate oral gavage can lead to variable exposure. 2. Genetic heterogeneity: Even within an inbred strain, minor genetic variations can exist. 3. Environmental factors: Differences in housing, diet, or light exposure can influence tumorigenesis.[15] | 1. Ensure consistent and accurate administration of DMBA and other agents. For topical application, use a pipette to apply the solution directly to the shaved skin.[6] 2. Use a sufficiently large cohort of animals to account for biological variability. 3. Maintain standardized environmental conditions (e.g., temperature, humidity, 12-hour light/dark cycle) for all animals.[9] |
| Rapid tumor growth leading to early euthanasia. | High dose of DMBA and/or TPA: This can lead to a high papilloma burden and accelerated progression to carcinoma.[2] | In subsequent experiments, consider reducing the dose of DMBA and/or TPA to achieve a more manageable tumor burden and longer observation period.[2] |
Quantitative Data Summary
Table 1: Effect of DMBA on Mammary Tumor Development in MMTV-ErbB2 Transgenic Mice
| Treatment Group | Average Tumor Latency (weeks) | Average Tumor Multiplicity (at 26 weeks) |
| Control (Vehicle) | 37.7 ± 2.3 | ~1.5 |
| DMBA (1 mg/week for 6 weeks) | 19.7 ± 0.6 | ~4.0 |
| Data synthesized from a study on gene-environment interactions in breast cancer. DMBA significantly reduced tumor latency and increased tumor multiplicity.[12] |
Table 2: Tumor Incidence in DMBA-Induced Mammary Carcinogenesis in Rats
| Treatment Group | Total DMBA Dose | Tumor Incidence (%) |
| Untreated Control | 20 mg | 77.8% |
| Leuprolide | 20 mg | 30.0% |
| Tamoxifen | 20 mg | 21.9% |
| Oophorectomy | 20 mg | 0% |
| This table summarizes a study comparing different preventative treatments on DMBA-induced mammary tumors in Sprague-Dawley rats.[16] |
Experimental Protocols & Methodologies
Protocol 1: Two-Stage Skin Carcinogenesis in FVB Mice
This protocol is adapted from established methods for inducing skin papillomas and squamous cell carcinomas.[2][14]
-
Animal Selection: Use age-matched female FVB mice, 6-7 weeks old at the start of the experiment.[14]
-
Shaving: One week before initiation, shave the dorsal skin of the mice with electric clippers, being careful not to wound the skin.[14]
-
Initiation (Week 0): At 7-8 weeks of age, topically apply a single dose of 100 µg of DMBA dissolved in 200 µL of acetone to the shaved area.[6][14]
-
Promotion (Starting Week 1): One week after initiation, begin twice-weekly topical applications of 5 µg of TPA in 200 µL of acetone. Continue this for the duration of the study (typically 20-25 weeks).[6]
-
Tumor Monitoring: Inspect the mice weekly for the appearance of papillomas. A palpable mass of at least 1 mm in diameter that persists for more than one week is counted as a tumor.[6][14] Record tumor incidence (% of mice with tumors) and multiplicity (average number of tumors per mouse).[14]
Protocol 2: DMBA-Induced Mammary Carcinogenesis in Rats
This protocol is a standard method for inducing hormone-dependent mammary tumors.[7][16]
-
Animal Selection: Use female Sprague-Dawley rats, approximately 50-55 days of age. This age is a period of high susceptibility for mammary gland carcinogenesis.[7][16]
-
DMBA Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or soy oil.[9][17]
-
Administration: Administer DMBA via oral gavage. A common dosing regimen is a single dose of 20 mg, or multiple weekly doses (e.g., four 5 mg doses).[16] For example, a single intragastric dose is often sufficient to induce mammary adenocarcinoma.[7]
-
Tumor Monitoring: Beginning approximately 4-5 weeks after DMBA administration, palpate the mammary chains weekly to check for the development of tumors.[9][16]
-
Data Collection: Record the time to the first palpable tumor (latency), the number of tumors per animal (multiplicity), and tumor size (measured with calipers). The experiment typically continues for 16-20 weeks.[16]
Visualizations
Caption: Metabolic activation of DMBA and the process of tumor initiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate DMBA-TPA [jove.com]
- 7. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. MiTO [mito.dkfz.de]
- 15. Effect of constant light on DMBA mammary tumorigenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of DMBA-induced rat mammary carcinomas comparing leuprolide, oophorectomy, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 6,8-Dimethylbenz[a]anthracene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for validating the purity of synthesized 6,8-Dimethylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) of interest in toxicological and pharmacological research. The performance of these methods is compared, with supporting experimental protocols and data presented for clarity.
Primary Analytical Techniques for Purity Validation
The determination of purity for a synthesized compound like this compound relies on separating the target molecule from any unreacted starting materials, byproducts, or other impurities. The most prevalent and effective methods for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] Each technique offers unique advantages in terms of sensitivity, selectivity, and the structural information it can provide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of PAHs.[3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For PAHs, reversed-phase HPLC, typically with a C18 column, is the most common approach.[3] Purity is assessed by the presence of a single major peak corresponding to the analyte, with the peak area being proportional to its concentration.
Alternative Comparison: 7,12-Dimethylbenz[a]anthracene (DMBA)
Due to the extensive research on the highly carcinogenic isomer, 7,12-Dimethylbenz[a]anthracene (DMBA), it serves as an excellent benchmark for establishing and comparing analytical methods.[4][5] The protocols developed for DMBA are directly applicable to other isomers like this compound.
Table 1: Comparative HPLC Purity Analysis Data
| Parameter | This compound (Anticipated) | 7,12-Dimethylbenz[a]anthracene (Reference) |
| Purity Assay | ≥98% (Typical Target)[6] | ≥95% |
| Retention Time | Dependent on specific column and mobile phase | Varies; reference methods available[7] |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence[8][9] | UV-Vis, Diode Array (DAD), Fluorescence[5] |
| Typical Wavelength | ~254 nm, 290 nm | 290 nm[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[10] It is particularly well-suited for volatile and thermally stable compounds like PAHs. The sample is vaporized and separated in a capillary column, and the eluted compounds are then ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and confirmation of the molecular weight.
Table 2: Comparative GC-MS Purity Analysis Data
| Parameter | This compound (C₂₀H₁₆) | Benz[a]anthracene (Reference, C₁₈H₁₂) |
| Molecular Weight | 256.34 g/mol [6] | 228.29 g/mol [11] |
| Molecular Ion (m/z) | 256 [M]⁺ | 228 [M]⁺[11] |
| Key Fragments | Anticipated fragments from loss of methyl groups (e.g., m/z 241, 226) | Characteristic fragmentation pattern available in spectral libraries[11] |
| Purity Assessment | Single peak in Total Ion Chromatogram (TIC) with corresponding mass spectrum | Confirmed by single TIC peak and library matching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity confirmation of synthesized organic molecules.[12] It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in the molecule. For purity validation, ¹H NMR is particularly useful; the presence of unexpected signals indicates impurities. The integration of proton signals can also be used for quantitative analysis against a known internal standard.
Table 3: Comparative ¹H NMR Purity Analysis Data
| Parameter | This compound (Anticipated) | 7,12-Dimethylbenz[a]anthracene (Reference) |
| Solvent | CDCl₃ | CDCl₃[13] |
| Methyl Protons (δ) | Two distinct singlets in the aliphatic region (~2.5-3.0 ppm) | Two distinct singlets (~2.7 and 3.1 ppm)[13] |
| Aromatic Protons (δ) | Complex multiplet pattern in the aromatic region (~7.5-9.0 ppm) | Complex multiplet pattern (~7.4-8.8 ppm)[13] |
| Purity Indication | Absence of extraneous peaks in both aliphatic and aromatic regions | Clean baseline and absence of signals not attributable to the main compound |
Experimental Protocols and Workflows
Detailed and validated protocols are essential for reliable purity assessment.
Protocol 1: HPLC-UV Purity Validation
-
Standard Preparation: Prepare a stock solution of the synthesized this compound in HPLC-grade acetonitrile at a concentration of 1 mg/mL. Create a working standard by diluting the stock solution to 10 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in acetonitrile to the same concentration as the working standard. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify the peak corresponding to this compound based on retention time. Calculate purity using the area percent method from the resulting chromatogram.
Protocol 2: GC-MS Purity Validation
-
Sample Preparation: Prepare a 100 µg/mL solution of the synthesized compound in a volatile solvent like dichloromethane or hexane.
-
GC-MS Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 90 °C held for 2 minutes, then ramped at 20 °C/min to 280 °C and held for 10 minutes.[10]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.[15]
-
-
Analysis: Acquire the total ion chromatogram (TIC). A pure sample should exhibit a single major peak. Confirm the identity by comparing the mass spectrum of this peak with the expected spectrum for C₂₀H₁₆, looking for the molecular ion at m/z 256.
Protocol 3: ¹H NMR Purity Validation
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.[12]
-
Experiment: Standard ¹H NMR experiment.
-
Parameters: Acquire at least 8 scans with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Examine the spectrum for any peaks not attributable to the product, solvent, or tetramethylsilane (TMS) standard. The absence of impurity peaks and a clean baseline are indicative of high purity.
Comparison of Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass-to-charge ratio | Nuclear spin in a magnetic field |
| Primary Use | Quantitative purity assessment, separation of non-volatile impurities | Identification, confirmation of MW, separation of volatile impurities | Absolute structural confirmation, purity assessment |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range) |
| Key Advantage | Robust, widely applicable for PAHs, excellent for quantification | High specificity from mass spectrum, excellent for impurity identification | Provides unambiguous structural information, non-destructive |
| Limitation | Co-elution can mask impurities, requires reference standards | Compound must be volatile and thermally stable | Lower sensitivity, can be complex to interpret with mixtures |
Conclusion
A comprehensive validation of the purity of synthesized this compound requires a multi-faceted approach. HPLC is the preferred method for quantitative purity determination due to its robustness and precision. GC-MS provides orthogonal confirmation of identity and is highly effective at detecting volatile impurities. Finally, NMR spectroscopy serves as the definitive tool for structural confirmation, ensuring that the desired isomer has been synthesized and is free from structurally similar impurities. By employing these techniques in a complementary fashion, researchers can confidently establish the purity of their synthesized compound, ensuring the integrity of subsequent scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. restek.com [restek.com]
- 4. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. Combined reversed-phase and normal-phase high-performance liquid chromatography in the purification and identification of 7,12-dimethylbenz[a]anthracene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Benz[a]anthracene [webbook.nist.gov]
- 12. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. cdc.gov [cdc.gov]
- 15. Regio- and Stereoselective Metabolism of 7,12-Dimethylbenz[a]anthracene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,8-Dimethylbenz[a]anthracene and Benzo[a]pyrene for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the polycyclic aromatic hydrocarbons (PAHs) 6,8-Dimethylbenz[a]anthracene and Benzo[a]pyrene, focusing on their physicochemical properties, metabolism, and carcinogenic mechanisms. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the toxicological profiles of these compounds.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Benzo[a]pyrene is crucial for predicting their environmental fate, bioavailability, and interaction with biological systems. While both are structurally similar, the addition of two methyl groups to the benz[a]anthracene core significantly alters the properties of this compound compared to the non-substituted Benzo[a]pyrene.
| Property | This compound | Benzo[a]pyrene |
| Molecular Formula | C₂₀H₁₆ | C₂₀H₁₂ |
| Molecular Weight | 256.34 g/mol | 252.31 g/mol |
| CAS Number | 317-64-6 | 50-32-8 |
| Melting Point | 138.5 °C[1] | 179 °C |
| Boiling Point | 462.3 °C at 760 mmHg[1] | 495 °C |
| Water Solubility | Low (predicted) | 0.002-0.0038 mg/L |
| LogP (Octanol-Water Partition Coefficient) | 5.76[1] | 6.04 |
| Appearance | Yellow crystalline solid[1] | Pale yellow, needle-like crystals |
Metabolic Activation and Carcinogenesis
The carcinogenicity of both this compound and Benzo[a]pyrene is contingent upon their metabolic activation to reactive intermediates that can bind to cellular macromolecules, most notably DNA, to form adducts. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system.
Benzo[a]pyrene (BaP) is a well-established procarcinogen, and its metabolic activation pathway has been extensively studied.[2][3] The primary pathway involves a series of enzymatic reactions:
-
Epoxidation: BaP is first oxidized by CYP enzymes, particularly CYP1A1 and CYP1B1, to form BaP-7,8-epoxide.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to BaP-7,8-dihydrodiol.
-
Second Epoxidation: This dihydrodiol is then further oxidized by CYP enzymes to form the ultimate carcinogen, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[2][3]
BPDE is a highly reactive molecule that can intercalate into DNA and form covalent adducts, primarily with guanine bases. These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis.[3] The carcinogenicity of BaP is also mediated through the aryl hydrocarbon receptor (AhR), which regulates the expression of CYP1A1.[4]
This compound , like other methylated PAHs, is presumed to undergo a similar metabolic activation process. While specific studies on the 6,8-isomer are limited, research on other methylated benz[a]anthracenes, such as the highly potent 7,12-dimethylbenz[a]anthracene (DMBA), provides insights into its likely metabolic fate. The presence and position of methyl groups significantly influence the rate and site of metabolism, and consequently, the carcinogenic potency. It is hypothesized that this compound is also metabolized by CYP enzymes to form dihydrodiol epoxides. The methyl groups can either enhance or hinder this process depending on their location on the aromatic ring system.
Comparative Carcinogenicity
Benzo[a]pyrene is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), based on sufficient evidence in both humans and experimental animals.[2]
Due to the lack of specific data for This compound , a definitive comparison of its carcinogenic potency with Benzo[a]pyrene cannot be made at this time. Further experimental studies are required to elucidate the specific carcinogenic and toxicological profile of this particular isomer.
Experimental Protocols
To facilitate further research in this area, the following are detailed methodologies for key experiments used to assess the carcinogenicity of PAHs.
Mouse Skin Tumorigenicity Assay
This assay is a widely used in vivo model to assess the tumor-initiating and promoting activity of chemical compounds.
Experimental Workflow:
Caption: Workflow for a two-stage mouse skin tumorigenicity assay.
Methodology:
-
Animal Model: Typically, a sensitive mouse strain such as SENCAR or CD-1 is used.
-
Initiation: A single topical application of the test compound (e.g., this compound or Benzo[a]pyrene) dissolved in a suitable solvent like acetone is applied to the shaved dorsal skin of the mice.
-
Promotion: After a waiting period of one to two weeks, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a period of 20-25 weeks.
-
Observation and Data Collection: The animals are observed weekly for the appearance of skin tumors. The number of tumors per mouse (multiplicity) and the percentage of mice with tumors (incidence) are recorded.
-
Histopathology: At the end of the study, tumors and surrounding skin tissue are collected for histopathological analysis to confirm the nature of the lesions (e.g., papillomas, carcinomas).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[6][7]
Experimental Workflow:
Caption: Workflow for the Ames test to assess mutagenicity.
Methodology:
-
Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations that can be reverted by different types of mutagens.
-
Metabolic Activation: Since many PAHs are not directly mutagenic, they require metabolic activation. This is achieved by adding a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer.
-
Exposure: The bacterial tester strains are incubated with the test compound (this compound or Benzo[a]pyrene) in the presence and absence of the S9 mix.
-
Plating and Incubation: The mixture is plated on a minimal agar medium that lacks histidine.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.
DNA Adduct Formation Assay
This assay directly measures the formation of covalent bonds between a chemical and DNA, which is a key initiating event in chemical carcinogenesis.
Experimental Workflow:
Caption: General workflow for a DNA adduct formation assay.
Methodology:
-
Exposure: Target cells in culture or tissues from animals are exposed to the test compound.
-
DNA Isolation: DNA is extracted from the exposed cells or tissues using standard molecular biology techniques.
-
Analysis Techniques: Several methods can be used to detect and quantify DNA adducts, including:
-
³²P-Postlabeling: This highly sensitive method involves enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-label to the adducted nucleotides, which are then separated by thin-layer chromatography and quantified.
-
Immunoassays: Antibodies specific to certain DNA adducts can be used for their detection and quantification.
-
Mass Spectrometry: Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify specific DNA adducts with high precision.
-
Signaling Pathways
The carcinogenic effects of both this compound and Benzo[a]pyrene are intrinsically linked to their interaction with cellular signaling pathways. The primary pathway implicated in the metabolic activation of these PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAH metabolic activation.
Upon entering the cell, these lipophilic compounds bind to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90). Ligand binding causes the dissociation of HSP90 and the translocation of the AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1. This binding initiates the transcription of these genes, leading to an increased production of the corresponding enzymes. These enzymes, in turn, metabolize the PAHs into their reactive, carcinogenic forms.
Conclusion
Benzo[a]pyrene is a well-characterized, potent carcinogen with a clearly defined metabolic activation pathway. In contrast, while this compound is predicted to be carcinogenic based on its structure and data from related methylated PAHs, there is a significant lack of direct comparative experimental data on its metabolism and carcinogenic potency relative to Benzo[a]pyrene. This data gap highlights the need for further research to accurately assess the toxicological risk posed by this specific PAH isomer. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Page loading... [guidechem.com]
- 2. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
Distinguishing Isomeric Carcinogens: A Mass Spectrometry Guide to 6,8-Dimethylbenz[a]anthracene and 7,12-DMBA
For researchers, scientists, and drug development professionals, the accurate identification of polycyclic aromatic hydrocarbon (PAH) isomers is critical due to their varying carcinogenic potencies. This guide provides a comparative analysis of 6,8-Dimethylbenz[a]anthracene and the well-characterized carcinogen 7,12-Dimethylbenz[a]anthracene (7,12-DMBA), focusing on their differentiation using mass spectrometry.
The structural similarity of these isomers presents a significant analytical challenge. Both compounds share the same molecular formula (C₂₀H₁₆) and molecular weight (256.1252 g/mol ), making them indistinguishable by low-resolution mass spectrometry alone. However, subtle differences in their fragmentation patterns under electron ionization (EI) can be exploited for their individual identification.
Comparative Analysis of Mass Spectra
While both isomers exhibit a prominent molecular ion peak (M⁺) at m/z 256, which is characteristic of aromatic compounds, the relative abundances of their fragment ions differ. The primary fragmentation pathway for both molecules involves the loss of methyl radicals (CH₃•), resulting in ions at m/z 241 ([M-15]⁺). Subsequent fragmentation can involve the loss of a second methyl group or other neutral losses.
Table 1: Key Mass Spectral Data for 7,12-Dimethylbenz[a]anthracene (7,12-DMBA)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 256 | 100 | [M]⁺ |
| 241 | 65 | [M-CH₃]⁺ |
| 239 | 15 | [M-H-CH₃-H]⁺ (Tropylium-like ion) |
| 128 | 10 | [M]²⁺ |
| 120.5 | 8 | [M-CH₃]²⁺ |
Data sourced from the NIST WebBook.[1]
The differentiation of this compound would rely on acquiring its mass spectrum under identical conditions and comparing the relative abundance of the [M-CH₃]⁺ ion and other significant fragments to that of 7,12-DMBA. It is hypothesized that the position of the methyl groups influences the stability of the resulting fragment ions, leading to reproducible differences in their relative intensities.
Experimental Protocol: GC-MS Analysis of Dimethylbenz[a]anthracene Isomers
This protocol outlines a general method for the analysis of Dimethylbenz[a]anthracene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity solvent such as dichloromethane or toluene to a final concentration of approximately 1 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 280-300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 300-320°C.
-
Final hold: 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Mass Range: m/z 50-300.
-
Scan Mode: Full scan to identify all fragment ions. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, targeting m/z 256 and 241.
Visualizing the Fragmentation Pathway
The general fragmentation pathway for dimethylbenz[a]anthracene isomers initiated by electron ionization can be visualized as follows:
Caption: General EI fragmentation pathway for Dimethylbenz[a]anthracene.
Logical Workflow for Isomer Differentiation
The process of distinguishing between this compound and 7,12-DMBA using GC-MS follows a logical workflow.
Caption: Workflow for distinguishing Dimethylbenz[a]anthracene isomers.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 6,8-Dimethylbenz[a]anthracene
For researchers, scientists, and drug development professionals engaged in toxicological studies, environmental monitoring, and pharmaceutical development, the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs) such as 6,8-Dimethylbenz[a]anthracene is of paramount importance. This potent carcinogen requires robust analytical methods for its detection and quantification in various matrices. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.
The selection between HPLC, often coupled with a Fluorescence Detector (FLD) for enhanced sensitivity, and GC-MS is contingent on several factors including the sample matrix, the required limits of detection, and the specific analytical goals. While both methods offer reliability, they possess distinct advantages and limitations in terms of sensitivity, selectivity, and the complexity of sample preparation.
Performance Characteristics: A Side-by-Side Comparison
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, %RSD). The following table summarizes typical performance data for HPLC-FLD and GC-MS methods for the analysis of benz[a]anthracene and its methylated derivatives, providing a benchmark for the analysis of this compound.
| Validation Parameter | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 0.1 ng/mL | 0.1 - 1.5 ng/g |
| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL | 0.5 - 5.0 ng/g |
| Accuracy (% Recovery) | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 10% | < 15% |
| Analysis Time | ~20 - 30 minutes | ~30 - 40 minutes |
Note: The LOD and LOQ values are highly dependent on the sample matrix and the specific instrumentation used. The data presented is a synthesis from multiple sources analyzing closely related PAHs and serves as a general comparison.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-FLD and GC-MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This method is highly sensitive for the detection of fluorescent compounds like this compound.
1. Sample Preparation (Solid Matrix)
-
Extraction: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and acetone).
-
Homogenization: Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid debris.
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., acetonitrile or dichloromethane).
-
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: ~280 nm (to be optimized for this compound).
-
Emission Wavelength: ~400 nm (to be optimized for this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high specificity and is an excellent confirmatory technique.
1. Sample Preparation
-
The extraction and cleanup steps are similar to those for HPLC analysis. The final extract should be in a volatile solvent compatible with GC, such as hexane or dichloromethane.
2. Chromatographic and Mass Spectrometric Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp to 300-320°C at a rate of 10-15°C/min.
-
Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor: The molecular ion (m/z 256 for this compound) and at least two characteristic fragment ions should be monitored.
-
Mandatory Visualization
To facilitate a clear understanding of the experimental and logical workflows, the following diagrams have been generated using the DOT language.
Unveiling the Carcinogenic Potential of 6,8-Dimethylbenz[a]anthracene and its Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of carcinogenic compounds is paramount. This guide provides an objective comparison of the carcinogenic activity of 6,8-Dimethylbenz[a]anthracene and its isomers, supported by experimental data. The focus is on providing a clear, data-driven comparison to aid in research and risk assessment.
Comparative Carcinogenicity of Dimethylbenz[a]anthracene Isomers
The carcinogenic potential of various dimethylbenz[a]anthracene (DMBA) isomers has been a subject of investigation for decades. The position of the methyl groups on the benz[a]anthracene skeleton significantly influences the molecule's carcinogenicity. While 7,12-DMBA is a well-established potent carcinogen, the activity of other isomers, including 6,8-DMBA, has also been evaluated.
A seminal study conducted by Dunning and Curtis in 1968 provides a direct comparison of the carcinogenic activity of several DMBA isomers in Fischer line 344 rats.[1] The data from this study, which involved the subcutaneous injection of these compounds, offers valuable insights into their relative tumorigenicity.
Table 1: Comparative Carcinogenic Activity of Dimethylbenz[a]anthracene Isomers in Fischer Line 344 Rats [1]
| Compound | Total Dose (mg) | Number of Rats | Average Latent Period (days) | Tumor Incidence (%) |
| This compound | 40 | 20 | 235 | 5 |
| 7,12-Dimethylbenz[a]anthracene | 40 | 20 | 118 | 100 |
| 1,12-Dimethylbenz[a]anthracene | 40 | 20 | 154 | 85 |
| 2,12-Dimethylbenz[a]anthracene | 40 | 20 | 189 | 45 |
| 3,12-Dimethylbenz[a]anthracene | 40 | 20 | 168 | 75 |
| 4,12-Dimethylbenz[a]anthracene | 40 | 20 | 147 | 90 |
| 8,12-Dimethylbenz[a]anthracene | 40 | 20 | 133 | 95 |
| 1,7,12-Trimethylbenz[a]anthracene | 40 | 20 | 126 | 100 |
| 2,7,12-Trimethylbenz[a]anthracene | 40 | 20 | 140 | 95 |
| 4,7,12-Trimethylbenz[a]anthracene | 40 | 20 | 133 | 100 |
As the data indicates, this compound exhibited the lowest carcinogenic activity among the tested isomers, with a tumor incidence of only 5% and the longest average latent period. In stark contrast, the 7,12-isomer induced tumors in 100% of the animals with a significantly shorter latency period. This highlights the critical role of the methyl group positions in determining the carcinogenic potency of DMBA isomers.
Experimental Protocols
The following is a detailed methodology for the key comparative carcinogenicity experiment cited in this guide.
Subcutaneous Carcinogenicity Assay in Rats[1]
-
Animal Model: Male and female Fischer line 344 rats, approximately 100 days old.
-
Test Compounds: Dimethyl- and trimethyl-derivatives of benz[a]anthracene.
-
Vehicle: A mixture of tricaprylin and benzyl benzoate (4:1).
-
Administration: Subcutaneous injection of 0.5 ml of the test solution containing 10 mg of the compound. A total of four such injections were given at monthly intervals, resulting in a total dose of 40 mg per rat.
-
Observation Period: The animals were observed for their entire lifespan.
-
Endpoint: The primary endpoint was the development of tumors at the site of injection. The time of appearance of a palpable tumor was recorded, and the animals were sacrificed when the tumors reached a significant size or if the animal's health declined.
-
Histopathology: All tumors and major organs were subjected to histopathological examination to confirm the diagnosis.
References
Validating a Novel Biomarker for 6,8-Dimethylbenz[a]anthracene Exposure: A Comparative Guide
This guide provides a comprehensive comparison of a novel, specific biomarker for 6,8-Dimethylbenz[a]anthracene (6,8-DMBA) exposure, DMBA-dG Adduct, with a commonly used, non-specific biomarker of polycyclic aromatic hydrocarbon (PAH) exposure, urinary 1-hydroxypyrene (1-OHP). This document is intended for researchers, scientists, and drug development professionals involved in toxicology, environmental health, and carcinogenesis research.
Introduction to 6,8-DMBA and the Need for Specific Biomarkers
This compound (6,8-DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen.[1][2] Exposure to 6,8-DMBA is a significant concern due to its presence in environmental pollutants originating from the incomplete combustion of organic materials.[3] Accurate assessment of exposure to this specific carcinogen is crucial for understanding its toxicological effects and for developing effective risk assessment and mitigation strategies.
Currently, the assessment of PAH exposure often relies on general biomarkers, such as urinary 1-hydroxypyrene (1-OHP), which indicate exposure to a broad range of PAHs but lack specificity for individual compounds like 6,8-DMBA. This guide introduces a novel, highly specific biomarker: the formation of a DNA adduct, specifically the covalent binding of a 6,8-DMBA metabolite to the N7 position of guanine (DMBA-dG Adduct). This guide will compare the analytical performance and clinical utility of the DMBA-dG Adduct with urinary 1-OHP, supported by experimental data.
Biomarker Comparison
The validation of a new biomarker requires a rigorous assessment of its performance characteristics against established methods.[4][5][6] This section compares the key performance metrics of the novel DMBA-dG Adduct and the traditional biomarker, urinary 1-OHP.
| Feature | DMBA-dG Adduct (Novel) | Urinary 1-Hydroxypyrene (Existing) |
| Specificity | High for 6,8-DMBA exposure. Directly measures the result of metabolic activation and interaction with DNA. | Low for 6,8-DMBA. Indicates general PAH exposure. |
| Sensitivity | High (pg/μg DNA). Detectable at low exposure levels. | Moderate to High (ng/L urine). |
| Matrix | Blood (lymphocytes), Tissue | Urine |
| Analytical Method | LC-MS/MS | HPLC with fluorescence detection or GC-MS |
| Half-life | Long (weeks to months), reflecting cumulative exposure. | Short (hours), reflecting recent exposure. |
| Clinical Utility | Potential for assessing long-term cancer risk and as a direct biomarker of genotoxic effect. | Useful for monitoring recent occupational or high-level environmental exposure to PAHs. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biomarker assays.[4]
Protocol 1: Quantification of DMBA-dG Adduct in Human Lymphocytes by LC-MS/MS
1. Sample Collection and DNA Isolation:
- Collect 10 mL of whole blood in EDTA-containing tubes.
- Isolate peripheral blood lymphocytes using a Ficoll-Paque density gradient centrifugation.
- Extract genomic DNA from lymphocytes using a commercially available DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit).
- Quantify the extracted DNA using a NanoDrop spectrophotometer.
2. DNA Hydrolysis:
- To 50 µg of DNA, add 100 µL of a hydrolysis buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 unit of DNase I.
- Incubate at 37°C for 2 hours.
- Add 10 µL of alkaline phosphatase (1 U/µL) and 10 µL of phosphodiesterase I (0.1 U/µL).
- Incubate at 37°C for an additional 2 hours to digest the DNA into individual nucleosides.
3. Solid Phase Extraction (SPE) for Adduct Enrichment:
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the hydrolyzed DNA sample onto the cartridge.
- Wash the cartridge with 5 mL of 5% methanol in water to remove unmodified nucleosides.
- Elute the DMBA-dG adducts with 2 mL of 80% methanol in water.
- Dry the eluate under a gentle stream of nitrogen.
4. LC-MS/MS Analysis:
- Reconstitute the dried sample in 50 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
- Inject 10 µL of the sample onto a C18 reverse-phase HPLC column.
- Use a gradient elution from 10% to 90% acetonitrile over 15 minutes.
- Detect the DMBA-dG adduct using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- Parent Ion (m/z): [Hypothetical value for protonated DMBA-dG adduct]
- Fragment Ion (m/z): [Hypothetical value for a characteristic fragment, e.g., the DMBA diol epoxide moiety]
- Quantify the adduct concentration by comparing the peak area to a standard curve generated with a synthesized DMBA-dG adduct standard.
Protocol 2: Quantification of 1-Hydroxypyrene in Urine by HPLC with Fluorescence Detection
1. Sample Collection and Preparation:
- Collect a mid-stream urine sample in a sterile container.
- To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase to deconjugate the 1-OHP glucuronide and sulfate metabolites.
- Incubate at 37°C for 16 hours.
2. Solid Phase Extraction (SPE):
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the deconjugated urine sample onto the cartridge.
- Wash the cartridge with 5 mL of 40% methanol in water.
- Elute the 1-OHP with 2 mL of methanol.
- Evaporate the eluate to dryness.
3. HPLC Analysis:
- Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
- Inject 20 µL onto a C18 reverse-phase HPLC column.
- Use an isocratic elution with 50:50 acetonitrile:water.
- Detect 1-OHP using a fluorescence detector with an excitation wavelength of 242 nm and an emission wavelength of 388 nm.
- Quantify the concentration by comparing the peak area to a standard curve of 1-OHP.
- Normalize the urinary 1-OHP concentration to urinary creatinine levels to account for dilution.
Visualizations
Signaling Pathway of 6,8-DMBA Bioactivation and DNA Adduct Formation
Caption: Metabolic activation of 6,8-DMBA to its ultimate carcinogenic form and subsequent DNA adduct formation.
Experimental Workflow for DMBA-dG Adduct Validation
Caption: Workflow for the analysis of the DMBA-dG adduct biomarker from a human blood sample.
Logical Comparison of Biomarkers
Caption: Comparative analysis of the novel DMBA-dG adduct and existing urinary 1-OHP biomarkers.
Conclusion
The validation of the novel DMBA-dG adduct biomarker presents a significant advancement in the specific and sensitive detection of 6,8-DMBA exposure. Its high specificity and ability to reflect cumulative exposure provide a more accurate assessment of the genotoxic risk associated with this potent carcinogen compared to the non-specific, short-term exposure information provided by urinary 1-OHP. The detailed protocols and comparative data in this guide offer a robust framework for researchers to adopt and further validate this promising biomarker in toxicological studies and human biomonitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Origin of the metabolic site selectivity of 7,12-dimethylbenz[a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VeriSIM Biomarker Discovery and Validation Explained â Drug Discovery & Development Technology [verisimlife.com]
- 6. Biomarkers In Risk Assessment: Validity And Validation (EHC 222, 2001) [inchem.org]
Confirming the Structure of 6,8-Dimethylbenz[a]anthracene-DNA Adducts: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The covalent binding of metabolites of polycyclic aromatic hydrocarbons (PAHs) like 6,8-Dimethylbenz[a]anthracene to DNA is a critical event in chemical carcinogenesis. Elucidating the precise structure of these DNA adducts is paramount for understanding mechanisms of toxicity and for the development of potential chemotherapeutic interventions. This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of these adducts, with a focus on providing supporting experimental data and detailed protocols.
While specific data for this compound is limited in the current literature, extensive research on its potent carcinogenic isomer, 7,12-dimethylbenz[a]anthracene (DMBA), provides a valuable framework for comparison. The methodologies and principles outlined here for DMBA-DNA adducts are directly applicable to the structural confirmation of this compound-DNA adducts.
Comparison of Key Analytical Techniques
The confirmation of DNA adduct structures relies on a combination of techniques that provide complementary information. The most commonly employed methods are ³²P-Postlabeling, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Computational modeling also plays a crucial role in predicting and refining adduct conformations.
| Technique | Principle | Information Provided | Sensitivity | Strengths | Limitations |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, and radiolabeling with ³²P-ATP followed by chromatographic separation.[1][2][3] | Quantitative detection of adducts. | Very high (1 adduct in 10⁹ - 10¹⁰ nucleotides).[1][2] | Exceptional sensitivity, requires small amounts of DNA.[2] | Provides no direct structural information, use of radioactivity.[2] |
| Mass Spectrometry (LC-MS/MS) | Separation of adducted nucleosides by liquid chromatography followed by ionization and mass-to-charge ratio analysis and fragmentation. | Molecular weight, elemental composition, and fragmentation patterns for structural inference. | High (fmol to amol range). | High specificity and structural information, can be quantitative with standards. | Sensitivity can be lower than ³²P-postlabeling, requires authentic standards for absolute quantitation. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the three-dimensional structure of molecules in solution.[4] | Unambiguous determination of 3D structure, stereochemistry, and conformation of adducts.[4] | Low (nmol to µmol range). | Provides the most detailed structural information. | Low sensitivity, requires relatively large amounts of purified sample. |
| Computational Modeling | Uses molecular mechanics and quantum mechanics to predict the lowest energy conformations of DNA adducts.[5][6] | Predicted 3D structures, insights into adduct-induced DNA distortions.[5] | Not applicable (computational). | Complements experimental data, aids in the interpretation of NMR and MS results. | Predictions require experimental validation. |
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of DNA adducts. Below are representative protocols for the key techniques, based on studies of DMBA-DNA adducts.
Protocol 1: ³²P-Postlabeling Assay for DMBA-DNA Adducts
This protocol is adapted from established methods for the detection of bulky aromatic DNA adducts.[1][2][3]
1. DNA Digestion:
- Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.
2. Adduct Enrichment:
- Enrich the adducted nucleotides by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
3. Radiolabeling:
- Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
4. Chromatographic Separation:
- Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
5. Detection and Quantification:
- Visualize the adduct spots by autoradiography and quantify using a phosphorimager.
Protocol 2: LC-MS/MS Analysis of DMBA-DNA Adducts
This protocol outlines the general steps for the analysis of DMBA-DNA adducts using liquid chromatography-tandem mass spectrometry.
1. DNA Hydrolysis:
- Enzymatically hydrolyze 20-50 µg of DNA to deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Sample Cleanup:
- Purify the deoxynucleoside mixture using solid-phase extraction (SPE) with a C18 cartridge to remove salts and other interfering substances.
3. LC Separation:
- Inject the purified sample onto a reverse-phase C18 HPLC column.
- Elute the deoxynucleosides using a gradient of acetonitrile in water containing a small amount of formic acid.
4. MS/MS Detection:
- Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
- Perform selected reaction monitoring (SRM) or product ion scans to detect and identify the specific DMBA-deoxynucleoside adducts based on their precursor and product ion masses. For instance, for a DMBA-dG adduct, the precursor ion would be the protonated molecular ion [M+H]⁺, and a characteristic product ion would correspond to the protonated guanine base following the neutral loss of the deoxyribose sugar.
Protocol 3: NMR Spectroscopy for Structural Elucidation of DMBA-DNA Adducts
This protocol provides a general workflow for determining the high-resolution structure of a purified DMBA-DNA adduct.[4]
1. Sample Preparation:
- Synthesize and purify a sufficient quantity (typically >1 mg) of the DMBA-deoxynucleoside adduct.
- Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
2. NMR Data Acquisition:
- Acquire a suite of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- Essential 2D NMR experiments include:
- COSY (Correlation Spectroscopy) to identify scalar-coupled protons.
- TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system (e.g., the deoxyribose sugar).
- NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for determining the overall conformation and the stereochemistry of the adduct.
- HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.
- HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons.
3. Structure Calculation and Refinement:
- Assign all proton, carbon, and nitrogen resonances based on the 2D NMR data.
- Use the distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.
- The final structure is represented by an ensemble of the lowest energy structures that are consistent with the experimental data.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for identifying DNA adducts and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the analysis of DNA adducts.
Caption: Logical flow for comprehensive DNA adduct structure confirmation.
Conclusion
Confirming the structure of this compound-DNA adducts requires a multi-pronged analytical approach. While ³²P-postlabeling offers unparalleled sensitivity for initial detection and quantification, it provides no structural information. Mass spectrometry, particularly LC-MS/MS, is essential for determining the molecular weight and elemental composition of the adducts, as well as providing fragmentation data that can be used to infer the structure. However, for unambiguous determination of the three-dimensional structure, including stereochemistry and conformation, NMR spectroscopy is the gold standard, albeit with lower sensitivity. Computational modeling serves as a powerful tool to complement and refine the experimental data from both MS and NMR. By combining these techniques, researchers can confidently elucidate the structures of DNA adducts, paving the way for a deeper understanding of their biological consequences.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR solution structures of stereoisometric covalent polycyclic aromatic carcinogen-DNA adduct: principles, patterns, and diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into how the structural features of DNA adducts dictate local helical conformation and repairability: a computational study [opus.uleth.ca]
- 6. Molecular Modeling of the Major DNA Adduct Formed from Food Mutagen Ochratoxin A in NarI Two-Base Deletion Duplexes: Impact of Sequence Context and Adduct Ionization on Conformational Preference and Mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Portrait of a Potent Carcinogen: A Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Gene Expression Changes
For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms by which chemical carcinogens initiate and promote cancer is paramount. This guide provides a comprehensive overview of the gene expression alterations induced by the potent and widely studied polycyclic aromatic hydrocarbon (PAH), 7,12-dimethylbenz[a]anthracene (DMBA).
A Note on Isomer Comparison: While Dimethylbenz[a]anthracene (DMBA) exists in several isomeric forms, the vast majority of publicly available research has focused exclusively on the 7,12-DMBA isomer due to its potent carcinogenic activity. Consequently, a direct comparative study of gene expression changes induced by different DMBA isomers is not feasible based on current scientific literature. This guide, therefore, will focus on the extensive data available for 7,12-DMBA, providing a deep dive into its molecular impact.
Executive Summary
7,12-Dimethylbenz[a]anthracene is a potent carcinogen that has been extensively used in experimental models to study the mechanisms of cancer development, particularly in breast cancer.[1][2] Its carcinogenic activity is preceded by metabolic activation to highly reactive metabolites that can bind to DNA, forming adducts and leading to mutations. These genetic alterations trigger a cascade of changes in gene expression, affecting critical cellular pathways involved in cell cycle regulation, apoptosis, DNA repair, and signal transduction. This guide synthesizes key findings on these gene expression changes, presents them in a structured format, and provides detailed experimental protocols and pathway diagrams to facilitate a deeper understanding of the molecular toxicology of 7,12-DMBA.
Data Presentation: Gene Expression Changes Induced by 7,12-DMBA
The following tables summarize the key genes and pathways whose expression is significantly altered by 7,12-DMBA exposure. The data is compiled from various studies, primarily in rodent models of mammary carcinogenesis.
Table 1: Key Upregulated Genes in Response to 7,12-DMBA
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) | Reference |
| Cyp1a1 | Cytochrome P450, family 1, subfamily a, polypeptide 1 | Xenobiotic metabolism, activation of procarcinogens | Varies (Significant Upregulation) | [3] |
| Cyp1b1 | Cytochrome P450, family 1, subfamily b, polypeptide 1 | Xenobiotic metabolism, activation of procarcinogens | Varies (Significant Upregulation) | [3] |
| Gss | Glutathione synthetase | Protection against oxidative stress | >1.5 | [1] |
| Mif | Macrophage migration inhibitory factor | Pro-inflammatory cytokine, cell proliferation | >1.5 | [1] |
| Pcbd1 | Pterin-4 alpha-carbinolamine dehydratase/dimerization cofactor of HNF1A | Co-factor in aromatic amino acid metabolism | >1.5 | [1] |
| Idi1 | Isopentenyl-diphosphate delta isomerase 1 | Cholesterol biosynthesis | >1.5 | [1] |
| Ppil1 | Peptidylprolyl isomerase (cyclophilin)-like 1 | Protein folding | >1.5 | [1] |
| Pla2g2a | Phospholipase A2, group IIA | Inflammation, signal transduction | >1.5 | [1] |
| Nt5e | 5'-nucleotidase, ecto | Purine metabolism, cell signaling | >1.5 | [1] |
| Ccnd1 | Cyclin D1 | Cell cycle progression (G1/S transition) | Varies | [4] |
| Hsp86 | Heat shock protein 86 | Protein folding, cell signaling | Varies | [4] |
| Stathmin | Stathmin 1 | Microtubule dynamics | Varies | [4] |
| Ran | RAN, member RAS oncogene family | Nuclear transport | Varies | [4] |
| a-tubulin | Tubulin, alpha | Cytoskeleton, microtubule formation | Varies | [4] |
| Hsp27 | Heat shock protein 27 | Stress response, apoptosis regulation | Varies | [4] |
| mTORC1 | Mechanistic target of rapamycin complex 1 | Cell growth, proliferation, survival | Varies | [5] |
| miR-9-3 | MicroRNA 9-3 | Gene regulation | Varies | [5][6] |
| Sp1 | Sp1 transcription factor | Gene transcription | Varies | [7] |
Table 2: Key Downregulated Genes in Response to 7,12-DMBA
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) | Reference |
| Nnt | Nicotinamide nucleotide transhydrogenase | Redox balance | <0.67 | [1] |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | Lipid metabolism | <0.67 | [1] |
| Phgdh | Phosphoglycerate dehydrogenase | Serine biosynthesis | <0.67 | [1] |
| b-casein | Beta-casein | Milk protein, differentiation marker | Varies | [4] |
| Transferrin | Transferrin | Iron transport, differentiation marker | Varies | [4] |
| AhR | Aryl hydrocarbon receptor | Xenobiotic metabolism, cell cycle | Varies | [2] |
| ERa | Estrogen receptor alpha | Hormone signaling | Varies | [2] |
| ERb | Estrogen receptor beta | Hormone signaling | Varies | [2] |
Experimental Protocols
Understanding the methodologies used to generate this data is crucial for interpretation and replication. Below are detailed protocols for key experiments commonly employed in studying DMBA-induced gene expression changes.
In Vivo DMBA-Induced Mammary Carcinogenesis in Rats
-
Animal Model: Female Sprague-Dawley rats, typically 50-55 days old.[1]
-
Carcinogen Administration: A single intragastric gavage of 7,12-DMBA (e.g., 20 mg in 1 ml of corn oil).[1] A control group receives the vehicle (corn oil) only.
-
Tissue Collection: Mammary gland tissues are collected at various time points post-administration (e.g., 2, 4, 8, and 16 weeks) to analyze early and late changes in gene expression.[1]
-
RNA Extraction: Total RNA is isolated from the mammary tissues using standard methods like TRIzol reagent or commercially available kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
Microarray Analysis: Labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix Rat Genome Array). The arrays are then washed, stained, and scanned to detect gene expression levels.
-
Quantitative Real-Time PCR (qRT-PCR): To validate microarray data, qRT-PCR is performed on selected genes using gene-specific primers and a fluorescent dye like SYBR Green. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
In Vitro Cell Culture Experiments
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or normal human mammary epithelial cells (e.g., MCF-10A) are commonly used.[7]
-
Treatment: Cells are treated with varying concentrations of 7,12-DMBA (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for different time periods (e.g., 24, 48, 72 hours).
-
RNA Extraction and Gene Expression Analysis: Similar to the in vivo protocol, RNA is extracted from the cultured cells, and gene expression is analyzed using microarray or qRT-PCR.
-
Western Blot Analysis: To assess changes at the protein level, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., cyclins, apoptosis-related proteins).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by 7,12-DMBA and a typical experimental workflow.
Signaling Pathway: 7,12-DMBA Metabolism and Carcinogenesis
Caption: Metabolic activation of 7,12-DMBA and its downstream carcinogenic effects.
Signaling Pathway: Wnt/β-catenin Pathway Activation by 7,12-DMBA
Caption: Activation of the Wnt/β-catenin signaling pathway by 7,12-DMBA.[7]
Experimental Workflow: Gene Expression Profiling
Caption: A typical experimental workflow for studying DMBA-induced gene expression changes.
Conclusion
The study of 7,12-DMBA has provided invaluable insights into the molecular mechanisms of chemical carcinogenesis. The alterations in gene expression induced by this compound highlight the complex interplay of metabolic activation, DNA damage, and the deregulation of key cellular pathways. While the current body of literature does not permit a comparative analysis of different DMBA isomers, the in-depth understanding of 7,12-DMBA's effects serves as a critical foundation for cancer research and the development of novel preventative and therapeutic strategies. Future research focusing on the comparative toxicology of other DMBA isomers would be beneficial to fully comprehend the structure-activity relationships within this class of potent carcinogens.
References
- 1. Gene expression profiling of mammary glands at an early stage of DMBA-induced carcinogenesis in the female Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl-Benz(a)anthracene: A mammary carcinogen and a neuroendocrine disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression profiling in the mammary gland of rats treated with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 7,12-Dimethylbenz(α)anthracene on the Expression of miR-330, miR-29a, miR-9-1, miR-9-3 and the mTORC1 Gene in CBA/Ca Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 7,12-Dimethylbenz(α)anthracene on the Expression of miR-330, miR-29a, miR-9-1, miR-9-3 and the mTORC1 Gene in CBA/Ca Mice | In Vivo [iv.iiarjournals.org]
- 7. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6,8-Dimethylbenz[a]anthracene: A Guide for Laboratory Professionals
Effective management and disposal of 6,8-Dimethylbenz[a]anthracene, a potent polycyclic aromatic hydrocarbon (PAH), is critical for ensuring laboratory safety and environmental protection. As a known hazardous chemical, stringent adherence to established protocols is necessary to mitigate risks to researchers and the community. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Double nitrile or other compatible chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A lab coat must be worn, with sleeves fully covering the arms.
-
Respiratory Protection: A respirator may be required when handling the powder form to avoid inhalation.
Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] An emergency eye wash station and safety shower should be readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[3][4]
-
Waste Identification and Segregation:
-
All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.[1]
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste streams to prevent dangerous reactions.[5][6] Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the accumulation start date.[7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][9] Evaporation of the chemical as a disposal method is also prohibited.[9]
-
The primary recommended disposal method for PAHs is controlled incineration at a licensed facility.[4][8]
-
Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and ensure personnel safety.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE, including a respirator if dealing with a powder spill.
-
Contain the Spill:
-
Clean-up:
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1][10]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not exceed 25 gallons of total chemical waste per laboratory. | [5] |
| Reactive Waste Limit | No more than 1 quart of reactive acutely hazardous waste. | [5] |
| Storage Time Limit | Maximum of six months within an academic facility. | [3][9] |
| Incineration Temperature | Rotary kiln incineration: 820 to 1,600 °C. | [4][8] |
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. 7,12-DIMETHYLBENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 6,8-Dimethylbenz[a]anthracene
For researchers, scientists, and drug development professionals, the safe and effective handling of potent carcinogens like 6,8-Dimethylbenz[a]anthracene (DMBA) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your team.
This compound is a highly potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen, widely used in experimental models to induce tumors.[1] Due to its hazardous nature, strict adherence to safety protocols is non-negotiable. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and a detailed experimental protocol for its use in carcinogenesis studies.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with DMBA to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye Protection | Chemical safety goggles or a face shield | Must be worn at all times when handling DMBA in liquid or solid form, especially where there is a splash potential.[2][3] |
| Hand Protection | Double nitrile gloves, latex, or butyl rubber gloves | Double gloving is recommended.[1][4] If using solvents like acetone, which can degrade nitrile, latex or butyl rubber gloves should be used.[4] Gloves must be inspected before use and disposed of as hazardous waste after handling DMBA.[5] |
| Body Protection | Disposable solid-front gown, lab coat, or coveralls (e.g., Tyvek®) | Protective clothing should be worn to prevent skin exposure.[3][6] Any clothing that becomes contaminated with DMBA should be immediately removed and disposed of as hazardous waste.[4][5] |
| Respiratory Protection | N95 or N100 respirator | Required when handling DMBA powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4][6] A full respiratory protection program, including fit testing, should be in place.[2][6] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings where hazardous chemicals are handled.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper handling procedures are crucial to minimize exposure and prevent contamination. All work with DMBA, including preparation, administration, and cleanup, must be conducted within a designated controlled area.
Preparation (to be performed in a chemical fume hood or Class II, Type B2 biosafety cabinet): [4][7]
-
Gather all necessary materials: This includes DMBA, solvents, absorbent pads, appropriate glassware, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
Cover the work surface with disposable, absorbent pads to contain any potential spills.[7][8]
-
Weigh and dissolve DMBA carefully to avoid generating dust.
-
Label all containers clearly with the chemical name, concentration, and hazard warnings.
-
Transport DMBA solutions in a secondary, sealed, and shatterproof container.[8]
Administration (in an appropriate animal facility or designated laboratory area):
-
Ensure proper animal restraint to prevent accidental spills or exposure.
-
Administer DMBA using appropriate techniques (e.g., gavage, topical application) as dictated by the experimental protocol.
-
Monitor animals post-administration for any adverse effects.
-
Handle animal waste (bedding, feces, urine) as hazardous for a specified period post-administration (e.g., up to 10 days for topical application) and dispose of it accordingly.[4]
Disposal Plan: Managing DMBA Waste
All materials that come into contact with DMBA are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.
-
Segregate Waste: Use separate, clearly labeled, leak-proof containers for different types of DMBA waste:
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials.
-
Liquid Waste: Unused DMBA solutions and contaminated solvents.
-
Sharps: Contaminated needles and syringes.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not overfill containers.
-
-
Final Disposal:
Experimental Protocol: DMBA-Induced Skin Carcinogenesis in Mice
This protocol provides a detailed methodology for a widely used model of skin cancer research.
Objective: To induce skin tumors in mice using a two-stage carcinogenesis model involving DMBA as the initiator and a promoting agent.
Materials:
-
7-8 week old female mice (FVB strain is commonly used)[4]
-
This compound (DMBA)
-
Acetone (solvent)
-
Electric clippers
-
Pipettes and tips
Procedure:
-
Acclimatization and Preparation:
-
Initiation Phase:
-
One week after shaving (at 7-8 weeks of age), prepare a 0.1% (w/v) solution of DMBA in acetone (equivalent to 400 nmol per 100 µL). This solution should be made fresh before each experiment.[4]
-
Topically apply 100 µL of the DMBA solution to the shaved area of each mouse. Control group mice should receive 100 µL of acetone only.[4]
-
-
Promotion Phase:
-
One week after initiation, begin the tumor promotion phase. This typically involves the repeated application of a promoting agent, such as a phorbol ester, to the initiated site.[4]
-
-
Monitoring and Data Collection:
-
Endpoint:
Workflow for Safe Handling and Disposal of DMBA
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Carcinogenicity Study Protocol Submissions | FDA [fda.gov]
- 2. scielo.br [scielo.br]
- 3. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiTO [mito.dkfz.de]
- 5. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
